Unlike classical 1,4-benzodiazepines, tofisopam does not bind to the benzodiazepine site on the GABA-A receptor [1] [2]. Its primary identified mechanism is the selective inhibition of several phosphodiesterase (PDE) enzymes, which are responsible for breaking down the intracellular second messengers cyclic AMP (cAMP) and cyclic GMP (cGMP) [1] [3].
The table below summarizes the affinity of this compound for various PDE isoenzymes, expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher affinity.
| PDE Isoenzyme | IC50 (μM) | Primary Substrate |
|---|---|---|
| PDE4A1 | 0.42 | cAMP [1] [3] [2] |
| PDE10A1 | 0.92 | cAMP & cGMP [1] [3] [2] |
| PDE3 | 1.98 | cAMP & cGMP [1] [3] |
| PDE2A3 | 2.11 | cAMP & cGMP [1] [3] |
This multi-target inhibition profile, particularly the combined action on PDE4, PDE10, and PDE2, is proposed to underlie its investigated use in treating the negative symptoms of psychosis [1]. The diagram below illustrates the core signaling pathway affected by this compound's PDE inhibition.
This compound inhibits PDE enzymes, leading to increased levels of cAMP and enhanced downstream signaling.
The primary evidence for this compound's mechanism comes from a 2010 study by Rundfeldt et al., which combined a screen for PDE interaction with an in vivo behavioral test [1] [3].
The following methodology was used to determine this compound's affinity for various PDE isoenzymes [1]:
The study also evaluated this compound's effect in a mouse model relevant to the negative symptoms of schizophrenia (avolition) [1]:
This compound's unique pharmacology positions it as an interesting candidate for several therapeutic areas.
This compound represents a compelling case of a clinically used drug with a later-elucidated novel mechanism. Its role as a multi-PDE inhibitor, particularly its action on PDE10A, opens up promising pathways for drug discovery.
| Feature | 1,4-Benzodiazepines (e.g., Diazepam, Alprazolam) | 2,3-Benzodiazepines (e.g., Tofisopam, Girisopam) |
|---|---|---|
| Primary Molecular Target | GABAA Receptor (BZ binding site at α/γ subunit interface) [1] [2] [3] | Unknown, specific binding sites in the Basal Ganglia [4] [5] |
| Mechanism of Action | Positive Allosteric Modulation of GABA-induced Cl- current [1] [2] | Not related to GABAA receptor modulation; may involve opioid signal transduction [4] [5] |
| Regional Binding in CNS | Widespread (Cortex, Cerebellum, Limbic System) [2] | Exclusively to the Basal Ganglia (Striatum, Substantia Nigra) [4] [5] |
| Key Pharmacological Effects | Anxiolysis, Sedation, Hypnosis, Anticonvulsant, Muscle Relaxant [1] [2] | Anxiolytic, Antipsychotic; lack sedative, muscle relaxant, and anticonvulsant properties [4] [5] |
| Receptor Subtype Interaction | Binds various α subunits (α1, α2, α3, α5) [2] [3] | Distribution distinct from D1/D2 dopamine or 1,4-BZ receptors [4] |
| Effect on Neuronal Activity | Neuronal hyperpolarization, reduced excitability [1] | Induces Fos-like immunoreactivity in striatal projecting neurons [4] |
The distinct neurobiology of 2,3-benzodiazepines has been elucidated through several key experimental approaches.
The diagrams below illustrate the core signaling pathways for each benzodiazepine class.
1,4-BZDs enhance GABA-mediated chloride influx, causing neuronal inhibition.
2,3-BZDs bind specifically to basal ganglia neurons, altering intracellular signaling and Fos expression.
The evidence clearly demonstrates that 2,3-benzodiazepines are neurobiologically distinct from their classical 1,4-benzodiazepine counterparts. Their unique, highly concentrated binding within the basal ganglia and their proposed interaction with non-GABAergic systems, such as opioid signaling, position them as valuable tools for understanding the neurobiology of affective disorders and addiction.
Future research aimed at identifying the exact molecular target of 2,3-benzodiazepines holds significant promise for developing novel therapeutics for conditions like anxiety, psychosis, and substance use disorders with potentially improved side-effect profiles.
The table below summarizes the core quantitative data and metabolic pathways for this compound.
| Parameter | Details |
|---|---|
| Absorption & Half-Life | Rapid absorption; Tmax: ~2 hours [1] [2]. Elimination Half-life: Ranges reported from 3 hours [1] to 6-8 hours [2] [3] [4]. Steady state achieved within 3 days [2]. |
| Key Metabolizing Enzymes | CYP3A4: Metabolizes the (S)-enantiomer, primarily demethylating the 7-position methoxy group [2] [5]. CYP2C9: Metabolizes the (R)-enantiomer, primarily demethylating the 4-position methoxy group [2] [5]. |
| Metabolism & Excretion | Undergoes extensive hepatic first-pass metabolism via demethylation [2]. Metabolites are predominantly conjugated with glucuronic acid. Excretion is via urine (~60%) and feces (~40%) [2] [4]. |
| Protein Binding | Approximately 50% [4]. |
| Enzyme Inhibition | CYP3A4: Clinically significant inhibitor [1] [6] [7]. PDE Enzymes: Isoenzyme-selective inhibitor of PDE4A1 (IC50 = 0.42 µM), PDE10A1 (IC50 = 0.92 µM), PDE3, and PDE2A3 [8]. |
For researchers looking to verify or build upon these findings, here are the methodologies from key studies.
A controlled clinical trial investigated the interaction between this compound and the CYP3A4 substrate midazolam [6] [7].
A study used a fluorescence polarization-based assay to screen this compound against various phosphodiesterase (PDE) isoenzymes [8].
The following diagrams illustrate the enantioselective metabolism of this compound and the clinical implications of its CYP3A4 inhibition.
Enantioselective metabolism of this compound via distinct CYP450 pathways
Mechanism of CYP3A4 inhibition by this compound and potential clinical outcomes
The unique profile of this compound presents specific opportunities and challenges.
This compound (brand names Grandaxin, Emandaxin) represents a unique class among benzodiazepine compounds due to its atypical pharmacological properties. First developed in Hungary in the 1970s, this psychotropic agent has been marketed in several European countries for the treatment of anxiety disorders, neurotic conditions, and various stress-related somatic manifestations [1]. Unlike classical 1,4-benzodiazepines such as diazepam, this compound belongs to the 2,3-benzodiazepine chemical subclass, characterized by vicinal nitrogen atoms at positions 2 and 3 of the diazepine ring rather than the 1 and 4 positions found in traditional benzodiazepines [2] [3]. This seemingly minor structural variation confers dramatically different pharmacological properties, receptor interactions, and clinical effects that distinguish this compound from conventional benzodiazepines.
The most striking clinical differentiator of this compound is its anxiolytic efficacy without significant sedation, a characteristic that defies the typical benzodiazepine profile [1]. While classical benzodiazepines produce dose-dependent sedation, cognitive impairment, and motor coordination deficits, this compound exhibits a favorable side effect profile with minimal impact on psychomotor performance, alertness, or memory function [1]. Human studies have demonstrated that this compound at therapeutic doses (100-300 mg/day) does not induce the characteristic electroencephalographic changes associated with classical benzodiazepines and may even exhibit mild cognitive enhancement properties in certain anxious populations [1]. This unique clinical profile has stimulated extensive research into this compound's mechanism of action, particularly its paradoxical relationship with GABAergic systems and its interactions with alternative molecular targets.
The fundamental chemical distinction underlying this compound's unique pharmacology lies in its molecular architecture. This compound is identified chemically as 1-(3,4-dimethoxyphenyl)-4-methyl-5-ethyl-7,8-dimethoxy-5H-2,3-benzodiazepine, with a molecular weight of 382.46 g/mol [1]. The compound exists as a set of four stereoisomers due to the presence of a stereogenic center, with published methods for their separation [1]. This structural configuration places this compound in the 2,3-benzodiazepine (sometimes designated 3,4-benzodiazepine) subclass, contrasting sharply with conventional 1,4-benzodiazepines that constitute the majority of clinically used benzodiazepine anxiolytics and hypnotics.
Table 1: Structural and Functional Comparison of Benzodiazepine Subclasses
| Characteristic | 1,4-Benzodiazepines (e.g., Diazepam) | 2,3-Benzodiazepines (this compound) |
|---|---|---|
| Nitrogen positions | 1 and 4 | 2 and 3 |
| GABA-A receptor binding | Direct high-affinity binding | No direct binding |
| Anxiolytic efficacy | Yes | Yes |
| Sedative effects | Pronounced | Minimal to absent |
| Muscle relaxation | Significant | Not appreciable |
| Anticonvulsant activity | Potent | Lacking |
| Dopaminergic effects | Generally inhibitory | Mixed agonist/antagonist properties |
The spatial orientation of this compound's molecular structure appears to prevent productive engagement with the classical benzodiazepine binding site on GABA-A receptors, thereby explaining its lack of sedative-hypnotic properties [3]. Instead, this unique structure facilitates interactions with other molecular targets, particularly phosphodiesterase enzymes and components of the dopaminergic signaling system, which appear to mediate its distinctive psychotropic effects [2] [4]. The structure-activity relationship of this compound thus represents a fascinating example of how subtle molecular modifications can dramatically alter pharmacological profile and therapeutic utility within a chemically related compound class.
A substantial body of experimental evidence confirms that This compound does not bind directly to the classical benzodiazepine recognition site on GABA-A receptors. Multiple radioligand binding studies have demonstrated that this compound lacks appreciable affinity for the benzodiazepine binding site, which is consistently occupied by classical 1,4-benzodiazepines [2] [3]. This fundamental distinction explains the dramatic differences in pharmacological profiles between this compound and conventional benzodiazepines despite their shared chemical classification as benzodiazepines.
Interestingly, while this compound itself does not bind to benzodiazepine receptors, it exhibits modulatory effects on the binding of other ligands to GABAergic complexes. Experimental evidence indicates that this compound treatment can enhance the binding of both benzodiazepines (³H-flunitrazepam) and GABA agonists (³H-muscimol) to their respective recognition sites [5] [3] [6]. In one particularly illuminating study, chronic administration of this compound (50 mg/kg orally, twice daily for six days) resulted in a statistically significant increase in affinity of benzodiazepine receptors for ³H-flunitrazepam in both forebrain and hindbrain regions of rats, without altering receptor density [5]. This effect stood in stark contrast to diazepam treatment, which produced the expected decrease in binding affinity due to receptor downregulation.
The functional consequences of this compound's indirect modulation of GABAergic signaling differ substantially from those of classical benzodiazepines:
This unique pharmacological profile indicates that this compound exerts its anxiolytic effects through mechanisms largely independent of direct GABAergic modulation, prompting investigations into its interactions with alternative molecular targets relevant to anxiety pathophysiology and treatment.
The most significant advance in understanding this compound's molecular mechanism emerged from research demonstrating its potent inhibition of specific phosphodiesterase (PDE) isoenzymes. Phosphodiesterases constitute a family of enzymes that catalyze the hydrolysis of cyclic nucleotides (cAMP and cGMP), key second messengers in intracellular signaling pathways. This compound functions as an isoenzyme-selective PDE inhibitor with a distinctive pattern of affinity across multiple PDE subtypes [2].
Comprehensive enzymatic profiling using human recombinant PDE isoenzymes revealed that this compound exhibits highest affinity for PDE4A1 (IC₅₀ = 0.42 μM), followed by PDE10A1 (IC₅₀ = 0.92 μM), PDE3 (IC₅₀ = 1.98 μM), and PDE2A3 (IC₅₀ = 2.11 μM) [2]. This multi-isoenzyme inhibition profile represents a unique pharmacological signature among psychotropic agents and likely underlies several of this compound's distinctive clinical effects.
Table 2: this compound Inhibition Profiles for Phosphodiesterase Isoenzymes
| PDE Isoenzyme | IC₅₀ Value (μM) | Tissue Distribution | Functional Significance |
|---|---|---|---|
| PDE4A1 | 0.42 | Widely expressed in brain | Regulation of mood, cognition, inflammation |
| PDE10A1 | 0.92 | Striatum-enriched | Integration of dopamine signaling; potential antipsychotic effects |
| PDE3 | 1.98 | Cardiovascular system, brain | Modulation of cardiac function, insulin secretion |
| PDE2A3 | 2.11 | Adrenal cortex, hippocampus | Regulation of aldosterone synthesis, memory processes |
The inhibition of PDE4, in particular, results in elevated intracellular cAMP levels in neuronal populations, activating protein kinase A (PKA) and downstream transcription factors such as cAMP response element-binding protein (CREB), which regulate the expression of genes involved in neuronal plasticity, mood stabilization, and cognitive function [2] [7]. This mechanism aligns with this compound's reported mild cognitive-enhancing properties and distinguishes it from classical benzodiazepines, which typically impair cognitive function. Meanwhile, its inhibition of PDE10A, highly enriched in striatal neurons, likely contributes to its potential antipsychotic effects and modulation of dopaminergic signaling pathways [2].
In addition to its PDE inhibitory activity, this compound demonstrates complex interactions with dopaminergic systems that appear dose-dependent and potentially relevant to its clinical profile. Behavioral and neurochemical studies indicate that this compound exhibits mixed dopamine agonist and antagonist properties across different experimental paradigms [4] [3].
At lower clinically relevant doses, this compound demonstrates dopamine agonist-like properties, potentially contributing to its mild stimulatory effects and absence of sedation [1]. Conversely, at higher doses (above 200 mg/kg in animals), this compound produces effects reminiscent of neuroleptic agents, including catalepsy, ptosis, and potentiation of amphetamine- and apomorphine-induced stereotypies [3]. This dose-dependent biphasic action on dopaminergic systems represents another distinctive feature of this compound's pharmacology and may contribute to its potential utility in psychotic disorders with prominent negative symptoms [2].
Clinical observations indicate that this compound effectively reduces vegetative symptoms associated with anxiety disorders, such as palpitations, sweating, and gastrointestinal disturbances [2] [8]. These effects suggest that this compound modulates autonomic nervous system activity, particularly by reducing sympathetic outflow. This autonomic stabilizing property may result from the integration of its central PDE inhibitory effects with peripheral actions, potentially at the level of the hypothalamic-pituitary-adrenal axis and sympathetic ganglia [7].
The following diagram illustrates the integrated signaling pathways through which this compound exerts its pharmacological effects:
Integrated signaling pathways of this compound's pharmacological effects
The definitive characterization of this compound as a phosphodiesterase inhibitor employed IMAP Technology (Immobilized Metal Ion Affinity-Based Fluorescence Polarization) to screen interactions with multiple human recombinant PDE isoenzymes [2]. This comprehensive assay platform evaluated this compound's activity against PDE-1A3, PDE-2A3, PDE-3A, PDE-4A1, PDE-5 (catalytic domain only), PDE-6C, PDE-8A1, PDE-9A1, PDE-10A1, and PDE-11A1.
The experimental methodology involved:
This systematic approach confirmed this compound's potent inhibition of PDE4A1, PDE10A1, PDE3, and PDE2A3, establishing its unique multi-isoenzyme inhibition profile among psychotropic agents [2].
To evaluate this compound's potential antipsychotic properties, particularly for negative symptoms, researchers employed a dizocilpine-induced model of avolition in mice [2]. The experimental protocol included:
This model capitalizes on the observation that repeated administration of NMDA receptor antagonists like dizocilpine (MK-801) or phencyclidine induces a state of persistent avolition (lack of motivation) that resembles the negative symptoms of schizophrenia [2]. This compound significantly ameliorated dizocilpine-induced prolongation of immobility time, suggesting potential efficacy against negative symptoms of psychosis, which are typically resistant to conventional antipsychotic medications.
Early investigations into this compound's mechanism employed radioligand binding techniques to characterize its interactions with neurotransmitter receptors:
These studies consistently demonstrated that this compound treatment enhances the binding affinity of benzodiazepine receptors for ³H-flunitrazepam without changing receptor density, in contrast to diazepam which decreases binding affinity [5]. This indirect modulatory effect on GABAergic signaling, without direct receptor occupation, represents a unique mechanism among benzodiazepine-class compounds.
The primary clinical application of this compound remains the treatment of anxiety disorders, where it provides comparable efficacy to classical benzodiazepines without producing significant sedation, cognitive impairment, or psychomotor disturbance [1]. Clinical trials have demonstrated that this compound at doses of 100-300 mg/day effectively reduces anxiety symptoms while maintaining normal alertness, attention, and cognitive performance [1]. This favorable profile makes it particularly suitable for patients who require anxiety relief while maintaining occupational functioning, such as professionals, students, and individuals operating vehicles or machinery.
Human volunteer studies have documented that this compound produces significantly less sedation than equivalent anxiolytic doses of diazepam and does not induce the characteristic electroencephalographic changes (decreased alpha activity, increased beta activity) associated with classical benzodiazepines [1]. Some studies have even reported mild cognitive enhancement in anxious individuals receiving this compound, with improvements in logical memory and verbal reasoning tests after 10 days of treatment at 150 mg/day [1].
Preclinical evidence suggests that this compound may have utility as an adjunctive treatment for psychotic disorders, particularly for addressing negative symptoms that respond poorly to conventional antipsychotics [2]. The dual inhibition of PDE4 and PDE10 represents a novel mechanism for modulating striatal output and cortical-striatal-thalamic circuits implicated in psychosis pathophysiology. The activity of this compound in the dizocilpine-induced avolition model specifically suggests potential efficacy against negative symptoms such as amotivation, anhedonia, and social withdrawal [2].
The established safety profile of this compound from decades of clinical use for anxiety disorders positions it favorably for potential repurposing in psychiatric conditions where conventional treatments have significant limitations. The combination of PDE inhibition with complex dopaminergic modulation may provide a therapeutic approach that addresses both positive and negative symptoms of psychosis while minimizing extrapyramidal side effects associated with typical antipsychotics.
Recent research has identified several potential novel applications for this compound:
These emerging applications highlight the diverse physiological systems influenced by this compound's unique multi-target mechanism of action.
Table 3: Comparative Clinical Profiles of this compound vs. Classical Benzodiazepines
| Clinical Parameter | Classical Benzodiazepines | This compound |
|---|---|---|
| Anxiolytic efficacy | Established | Established |
| Sedative effects | Dose-limiting | Minimal to absent |
| Cognitive effects | Impairment typical | Neutral or mild enhancement |
| Muscle relaxation | Significant | Not appreciable |
| Dependence potential | Significant | Low based on available data |
| Withdrawal syndrome | Common upon discontinuation | Rarely reported |
| Psychomotor impairment | Significant | Minimal |
| Anticonvulsant activity | Potent | None |
This compound represents a fascinating pharmacological anomaly among benzodiazepine-class compounds, challenging long-established structure-activity relationships in this chemical family. Its unique mechanism of action, centered on multi-isoenzyme PDE inhibition rather than direct GABAergic modulation, provides valuable insights for future psychotropic drug development. The demonstrated efficacy of this compound in anxiety disorders without significant sedation validates PDE inhibition as a promising approach for developing anxiolytics with improved side effect profiles.
Future research directions should include:
A 1997 study investigated two homophtalazine derivatives, nerisopam and girisopam, to find their target of action. The key experimental findings are summarized below [1].
| Experimental Aspect | Findings for Nerisopam & Girisopam |
|---|---|
| Catalepsy & Motility | Did not influence chlorpromazine-induced decrease in motility or catalepsy. |
| Antiaggressive & Anticonvulsive Action | Did not alter the effects of chlordiazepoxide. |
| Morphine-Induced Effects | Augmented the agonist potency of morphine to induce catalepsy and analgesia. |
| Naloxone Effects | Altered the antagonist potency of naloxone; augmented its effect on decreasing sucrose consumption. |
| Proposed Target | Opioid signal transduction pathway. |
The study concluded that a primary target for homophtalazines is likely the opioid signal transduction pathway. This is based on their specific ability to modulate the effects of both a morphine agonist and a naloxone antagonist, without influencing other neurotransmitter systems tested (dopaminergic via chlorpromazine or GABAergic via chlordiazepoxide) [1].
The diagram below illustrates the proposed signaling pathway based on the study's findings, showing how homophtalazines may interact with and potentiate the effects of opioid receptor agonists.
Homophtalazines modulate opioid agonist and antagonist effects [1].
The available data is insufficient for the in-depth guide you require. Key information gaps that future research would need to address include:
Given the limited and dated nature of the findings, I suggest the following paths to gather more relevant information:
Tofisopam does not act on the GABA-A receptor benzodiazepine site. Its primary identified mechanism is the isoenzyme-selective inhibition of phosphodiesterases (PDEs), enzymes that break down cyclic nucleotides (cAMP and cGMP) [1]. The table below shows its affinity for various PDEs.
| PDE Isoenzyme | IC₅₀ Value (μM) | Primary Brain Localization |
|---|---|---|
| PDE-4A1 | 0.42 μM [1] | Widely distributed [1] |
| PDE-10A1 | 0.92 μM [1] | Striatum (highly selective) [1] |
| PDE-3 | 1.98 μM [1] | - |
| PDE-2A3 | 2.11 μM [1] | - |
Note: IC₅₀ is the half-maximal inhibitory concentration; a lower value indicates higher potency.
Inhibition of these PDEs increases levels of cAMP and/or cGMP, leading to the activation of protein kinases and altered phosphorylation of downstream targets, which is believed to underlie its psychotropic effects [1]. Additionally, a 2022 study proposed that its antidepressant-like effect involves the serotonergic, catecholaminergic, and opioidergic systems, specifically mediated by μ- and δ-opioid receptor subtypes [2].
This multi-system mechanism can be visualized in the following pathway diagram:
This compound's primary action is PDE inhibition (red), with proposed secondary effects on neurotransmitter systems (green).
While specific quantitative data from animal models of anxiety was not available in the search results, it is reported that this compound shares anxiolytic properties with classical benzodiazepines but with a critical difference: it lacks sedative-hypnotic effects, does not impair psychomotor or intellectual performance, and has a mild cognitive stimulatory activity [1] [3]. This suggests a favorable side effect profile compared to drugs like diazepam.
This compound has shown promise in ameliorating negative symptoms of psychosis, such as avolition (a lack of motivation), which are poorly treated by current antipsychotics [1]. The experimental details are summarized below.
| Model Aspect | Specification |
|---|---|
| Model | Dizocilpine (MK-801)-induced avolition in mice [1] |
| Animal | Male Albino Swiss mice (25-30 g) [1] |
| Procedure | Repeated administration of dizocilpine (0.2 mg/kg, i.p.) to induce prolonged immobility in forced swim test [1] |
| This compound Tx | 50 mg/kg, intraperitoneally (i.p.), administered in parallel to dizocilpine [1] |
| Key Outcome | Amelioration of dizocilpine-induced prolongation of immobility [1] |
A 2022 study demonstrated the antidepressant-like activity of this compound in mice, outlining a clear experimental protocol and mechanistic findings [2].
Experimental Protocol:
Mechanistic Investigation: The study used pharmacological antagonists to probe the systems involved. The results are summarized below.
| Pretreatment (Antagonist) | System Targeted | Effect on this compound's Anti-Immobility Action |
|---|---|---|
| p-Chlorophenylalanine methyl ester | Serotonin (5-HT) synthesis | Abolished [2] |
| α-Methyl-para-tyrosine methyl ester | Catecholamine (DA, NE) synthesis | Abolished [2] |
| Naloxonazine | μ-opioid receptor | Abolished [2] |
| Naltrindole | δ-opioid receptor | Abolished [2] |
The accumulated preclinical data positions this compound as a compelling candidate for drug repurposing, particularly for disorders with significant negative symptoms (e.g., schizophrenia) or where conventional therapies cause problematic sedation [1]. Its unique mechanism of combined PDE4, PDE10, and PDE2 inhibition may provide a therapeutic synergy while avoiding the dose-limiting side effects, like emesis, associated with selective PDE4 inhibitors [1].
Future research should:
| Property | Finding / Mechanism | Key Supporting Evidence |
|---|---|---|
| Primary Binding Site | Specific, high-affinity binding sites within the striato-pallido-nigral system (basal ganglia) [1] [2] | In vitro binding studies using radiolabeled 2,3-benzodiazepines; identification is exclusive to this region [1]. |
| Receptor Interaction | Does not bind to the benzodiazepine site on the GABAA receptor [2] [3]. | In vitro and in vivo studies show no direct effect on central benzodiazepine receptors; benzodiazepine antagonists do not counteract its effects [1] [2]. |
| Enzyme Target (PDE Inhibition) | Selective inhibitor of multiple PDE isoenzymes, modulating cAMP/cGMP signaling [2] [4]. | In vitro enzyme assays (IMAP Technology) showing dose-dependent inhibition [2]. |
| Behavioral/Cognitive Effects | Anxiolytic without typical benzodiazepine sedation; does not impair cognitive or psychomotor function; may have mild stimulant activity [1] [5] [3]. | Clinical studies in patients with Generalized Anxiety Disorder (GAD) and healthy volunteers using HARS, cognitive, and psychomotor tests [1] [5] [3]. |
| Therapeutic Potential Beyond Anxiety | Active in mouse models of negative symptoms of psychosis; potential application in schizophrenia and irritable bowel syndrome (via its D-enantiomer, dextofisopam) [2] [5]. | Ameliorates dizocilpine-induced immobility in forced swim test (mouse model); phase II trials for dexthis compound in IBS [2] [5]. |
This compound's binding in the basal ganglia correlates with the high expression of its PDE targets, particularly PDE10A, in this region. The following diagram illustrates the proposed signaling pathway:
The key findings on this compound's neurobiology are supported by specific experimental methodologies.
1. In Vitro PDE Inhibition Assay [2] This protocol quantified this compound's inhibition of phosphodiesterase isoenzymes.
2. In Vivo Behavioral Study for Negative Symptoms of Psychosis [2] This protocol assessed this compound's efficacy in a mouse model of avolition, a negative symptom of schizophrenia.
3. Radioligand Binding Studies in the Basal Ganglia [1] [2] These studies identified the unique binding site of 2,3-benzodiazepines.
This compound is an atypical 2,3-benzodiazepine whose neurobiological properties are distinct from classical benzodiazepines. Its unique binding profile in the basal ganglia and its action as a selective PDE inhibitor underlie its anxiolytic efficacy without sedation and its potential for treating negative symptoms of psychosis [1] [2]. This mechanistic profile suggests it may be more accurately classified as a homophtalazine rather than a conventional benzodiazepine [1] [5].
Tofisopam is an anxiolytic agent belonging to the 2,3-benzodiazepine class that is clinically prescribed in the dosage range of 50 mg to 300 mg for anxiety-related disorders. As a practically insoluble compound in aqueous media, this compound presents significant analytical challenges for quality control in pharmaceutical formulations. This application note provides a comprehensive validation protocol for the determination of this compound in both pure form and tablet formulations using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodology is aligned with International Council for Harmonisation (ICH) guidelines Q2(R1) and follows current Good Manufacturing Practices (GMP) requirements for analytical procedure validation, ensuring reliability, accuracy, and reproducibility for pharmaceutical quality control applications.
The validation of analytical methods is a regulatory requirement in the pharmaceutical industry to ensure that analytical techniques produce consistent, reliable, and accurate results suitable for their intended purpose. According to ICH guidelines, method validation provides documented evidence that the analytical procedure consistently meets predetermined specifications and quality attributes when applied to the analysis of drug substances and drug products. For this compound, which exhibits limited aqueous solubility, developing a robust analytical method is particularly crucial to ensure accurate quantification in quality control settings. The method described herein has been optimized and validated according to regulatory standards to demonstrate specificity, accuracy, precision, linearity, range, and robustness for the analysis of this compound in both pure and formulated dosage forms [1] [2].
The optimized chromatographic conditions for the separation and quantification of this compound are as follows:
The isocratic elution method with a mobile phase consisting of 0.1% orthophosphoric acid in water:methanol (10:90% v/v) has been demonstrated to provide optimal separation of this compound from potential impurities and excipients. The detection wavelength of 238 nm corresponds to the maximum absorbance of this compound, ensuring enhanced sensitivity for quantification. Prior to analysis, both mobile phase and samples should be properly filtered through 0.45 μm membranes and degassed by sonication to prevent column contamination and ensure baseline stability [1].
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a primary stock solution of concentration 1 mg/mL. This solution is stable when stored protected from light at 4°C for up to one week.
Prepare working standard solutions by appropriate dilution of the stock standard solution with mobile phase to obtain concentrations spanning the range of 10-60 μg/mL for calibration curve construction.
Weigh and powder not less than 20 tablets. Accurately weigh a portion of the powder equivalent to approximately 25 mg of this compound into a 25 mL volumetric flask. Add approximately 20 mL of methanol, sonicate for 15 minutes with occasional shaking, and dilute to volume with methanol. Filter through a 0.45 μm membrane filter, discarding the first few mL of filtrate. Further dilute an aliquot of the filtrate with mobile phase to obtain a test solution with a nominal concentration of 40 μg/mL [1].
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate specificity for the this compound method:
The method should demonstrate peak purity for this compound under all stress conditions, confirming the method's stability-indicating capability. The blank and placebo chromatograms should not show any peaks interfering with the this compound peak [2] [3] [4].
Linearity evaluates the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range of the method is the interval between the upper and lower concentrations for which demonstrated linearity, accuracy, and precision have been established.
Table 1: Linearity and Range Parameters for this compound HPLC Method
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Concentration range | 10-60 μg/mL | - |
| Correlation coefficient (r) | 0.9996 | ≥ 0.999 |
| Slope | - | |
| Y-intercept | - | |
| Residual sum of squares | Minimized |
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted as a conventional true value and the value found. For this compound analysis, accuracy is determined using recovery studies by spiking known amounts of the reference standard into placebo or pre-analyzed sample matrices.
Spiking levels: Prepare samples at three concentration levels (50%, 100%, and 150% of target concentration) in triplicate.
Recovery calculation: Calculate the percentage recovery of this compound at each level using the formula:
% Recovery = (Found Concentration / Added Concentration) × 100
Acceptance criteria: The mean recovery should be between 98-102% for the drug substance and 98-102% for the drug product [1] [4].
Table 2: Accuracy Assessment for this compound HPLC Method
| Spike Level (%) | Amount Added (μg/mL) | Amount Found (μg/mL) | % Recovery | % RSD |
|---|---|---|---|---|
| 50 | 20 | 98-103 | ≤ 2.0 | |
| 100 | 40 | 98-102 | ≤ 2.0 | |
| 150 | 60 | 98-102 | ≤ 2.0 |
Precision expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision should be investigated at three levels: repeatability, intermediate precision, and reproducibility.
Table 3: Precision Data for this compound HPLC Method
| Precision Type | Concentration (μg/mL) | % RSD (Peak Area) | % RSD (Retention Time) | Acceptance Criteria |
|---|---|---|---|---|
| System Precision | 40 | < 2.0 | < 1.0 | %RSD ≤ 2.0% |
| Method Precision | 40 | < 2.0 | < 1.0 | %RSD ≤ 2.0% |
| Intermediate Precision | 40 | < 2.0 | < 1.0 | %RSD ≤ 2.0% |
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Signal-to-noise method: Prepare diluted solutions of this compound and inject. The LOD is the concentration that gives a signal-to-noise ratio of 3:1, while the LOQ gives a signal-to-noise ratio of 10:1.
Standard deviation method: Based on the standard deviation of the response and the slope of the calibration curve:
LOD = (3.3 × σ) / S | LOQ = (10 × σ) / S
Where σ is the standard deviation of the response and S is the slope of the calibration curve.
Acceptance criteria: For LOQ, the %RSD of peak areas for six replicate injections should be ≤ 5.0% and mean recovery should be 98-102% [1] [4].
For the this compound method, LOD and LOQ were found to be 2.75 μg/mL and 8.855 μg/mL respectively, demonstrating adequate method sensitivity for the intended application [1].
Robustness evaluates the capacity of the method to remain unaffected by small but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The following workflow diagram illustrates the comprehensive validation approach for the this compound HPLC method:
The developed and validated HPLC method for this compound has demonstrated comprehensive validation across all required parameters according to ICH guidelines. The method shows excellent linearity within the range of 10-60 μg/mL with a correlation coefficient of 0.9996, confirming a direct proportional relationship between concentration and detector response. The accuracy profile demonstrates mean recoveries between 98-103% across the specified range, indicating no significant bias in the measurements. The precision studies revealed %RSD values less than 2% for both system and method precision, confirming the method's reliability and reproducibility. The method exhibits adequate sensitivity with LOD and LOQ values of 2.75 μg/mL and 8.855 μg/mL respectively, which are suitable for the quantification of this compound in pharmaceutical formulations [1].
The robustness testing confirmed that the method remains unaffected by small deliberate variations in chromatographic conditions, demonstrating its suitability for routine use in quality control laboratories. The forced degradation studies established the stability-indicating nature of the method, with adequate separation of this compound from its degradation products under various stress conditions. The method successfully applied to the analysis of this compound in tablet formulations with an assay value of approximately 101%, confirming its suitability for routine quality control analysis of pharmaceutical products [1].
System suitability testing is an integral part of the analytical method that ensures the chromatographic system is functioning adequately at the time of analysis. The following system suitability parameters should be established for the this compound method:
System suitability should be performed before each analytical run to ensure the validity of the generated data. A system suitability solution containing this compound at the test concentration should be injected in six replicates, and all parameters should meet the established criteria before proceeding with sample analysis [5] [2].
Table 4: System Suitability Parameters for this compound HPLC Method
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Theoretical plates | > 2000 | ≥ 2000 |
| Tailing factor | < 2.0 | ≤ 2.0 |
| %RSD (n=6) | < 2.0% | ≤ 2.0% |
| Retention time (min) | %RSD ≤ 1.0% | |
| Resolution from nearest peak | > 2.0 | ≥ 2.0 |
The validated HPLC method for this compound is ready for implementation in quality control laboratories for routine analysis of bulk drug substances and pharmaceutical formulations. For routine analysis, the following simplified procedure is recommended:
The method has been demonstrated to be stability-indicating and can be applied to stability studies of this compound formulations to monitor the formation of degradation products under various storage conditions [1] [2].
The RP-HPLC method described in this application note provides a completely validated analytical procedure for the determination of this compound in pure form and pharmaceutical tablet formulations. The method demonstrates excellent performance across all validation parameters including specificity, linearity, accuracy, precision, and robustness. The simplicity of the isocratic elution method, combined with UV detection, makes it particularly suitable for routine quality control applications in pharmaceutical industries. The method is economical and streamlined for the determination of this compound, addressing the analytical challenges posed by its poor aqueous solubility. The validation data confirms that the method is specific, precise, accurate, robust, and suitable for routine analysis of this compound in bulk and commercial products [1].
Analytical Quality by Design (AQbD) represents a systematic approach to analytical method development that begins with predefined objectives and emphasizes method understanding and control based on sound science and quality risk management. This paradigm shift from traditional method development aligns with the principles outlined in ICH guidelines Q8, Q9, and Q10, focusing on building quality into the analytical method rather than merely testing for it. The fundamental principles of AQbD involve defining an Analytical Target Profile (ATP), identifying Critical Method Attributes (CMAs), understanding the relationship between Critical Method Parameters (CMPs) and CMAs through systematic experimentation, establishing a Method Operable Design Region (MODR), implementing continuous monitoring, and managing the method lifecycle through continual improvement.
The application of AQbD to Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method development for pharmaceutical analysis offers significant advantages over traditional approaches. By employing statistical design of experiments (DoE), researchers can better understand the interaction effects between various method parameters and their impact on method performance characteristics. This systematic understanding leads to more robust and rugged methods that remain reliable throughout the method lifecycle, reducing the need for frequent method revalidation and ensuring consistent performance across different laboratories and instruments. For the analysis of Tofisopam, a benzodiazepine derivative used in the treatment of anxiety disorders, the implementation of AQbD principles is particularly valuable due to the need for precise and accurate quantification in both bulk drug substances and pharmaceutical formulations.
The development of an RP-HPLC method for this compound using the AQbD approach begins with the definition of the Analytical Target Profile (ATP), which clearly states the method purpose: to provide accurate, precise, and specific quantification of this compound in bulk drugs and pharmaceutical dosage forms. The ATP identifies the Critical Analytical Attributes (CAAs) that define method performance, which for this compound analysis include retention time, peak symmetry (tailing factor), theoretical plate count, and peak purity. These attributes directly impact the method's ability to reliably separate and quantify this compound in the presence of potential impurities and formulation excipients.
Through initial risk assessment using Ishikawa (fishbone) diagrams and prior knowledge, the Critical Method Parameters (CMPs) most likely to influence the CAAs are identified. For this compound analysis, the literature identifies three primary CMPs: organic phase ratio in the mobile phase, pH of the aqueous phase, and flow rate [1] [2]. These parameters significantly impact the retention behavior, peak shape, and separation efficiency of this compound. The relationship between CMPs and CAAs is systematically investigated using Design of Experiments (DoE), with both Box-Behnken Design (BBD) and Central Composite Design (CCD) being successfully employed for this compound method optimization [1] [2]. These experimental designs allow for the efficient exploration of the factor space with a reduced number of experimental runs while providing comprehensive data on main effects, interaction effects, and quadratic effects.
The optimization of RP-HPLC method for this compound employs a Box-Behnken Design (BBD) with three factors at three levels, which requires fewer experimental runs compared to other response surface methodologies while still providing comprehensive data for method optimization [2]. The independent variables and their levels are summarized in Table 1.
Table 1: Experimental Design Variables for this compound Method Optimization
| Variable Type | Parameter | Low Level | Middle Level | High Level |
|---|---|---|---|---|
| Independent | Organic Phase Ratio (%) | 70 | 75 | 80 |
| Independent | Flow Rate (mL/min) | 0.8 | 1.0 | 1.2 |
| Independent | pH of Buffer | 2.5 | 3.0 | 3.5 |
| Dependent | Retention Time (min) | Target: 2-5 min | ||
| Dependent | Theoretical Plates | >2000 | ||
| Dependent | Tailing Factor | <2.0 |
The experimental data is analyzed using response surface methodology and used to build mathematical models describing the relationship between the CMPs and CAAs. The resulting models are statistically evaluated using analysis of variance (ANOVA) to determine their significance and predictive capability. The optimization process yields an MODR within which the method produces acceptable results without the need for revalidation. For this compound analysis, the established MODR includes: organic phase ratio of 73-77% v/v, flow rate of 0.9-1.1 mL/min, and pH of 2.7-3.3 [2]. Within this region, the method consistently meets all acceptance criteria for the CAAs, ensuring robust performance.
Accurately weigh and transfer approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Add about 15 mL of methanol and sonicate for 5-10 minutes to ensure complete dissolution. Allow the solution to reach room temperature and dilute to volume with methanol. This solution is stable for 7 days when stored refrigerated at 2-8°C.
Prepare working standards by appropriate dilution of the stock solution with mobile phase to obtain concentrations in the range of 10-60 μg/mL for the calibration curve [4]. For the typical linearity range of 10-50 μg/mL, pipette 0.5, 1.0, 1.5, 2.0, and 2.5 mL of stock solution into separate 50 mL volumetric flasks and dilute to volume with mobile phase.
For tablet formulation analysis, accurately weigh and powder not less than 20 tablets. Transfer an amount of powder equivalent to about 50 mg of this compound into a 50 mL volumetric flask. Add approximately 30 mL of methanol and sonicate for 15-20 minutes with occasional shaking. Allow the solution to cool to room temperature, dilute to volume with methanol, and mix well. Filter the solution through a 0.45 μm syringe filter, discarding the first 2-3 mL of filtrate. Further dilute 1 mL of this solution to 10 mL with mobile phase to obtain a final concentration of approximately 100 μg/mL.
Prior to sample analysis, perform system suitability tests to ensure the HPLC system is operating correctly. Inject six replicates of the standard solution at the target concentration (typically 20-30 μg/mL). The system is considered suitable if the %RSD of peak areas is ≤2.0%, tailing factor is ≤2.0, and the theoretical plate count is >2000 [4] [2]. These parameters should be monitored throughout the analysis to ensure consistent system performance.
Specificity is demonstrated by injecting the blank (mobile phase), placebo formulation (containing all excipients except this compound), standard solution, and sample solution. The method is considered specific if there is no interference at the retention time of this compound from the blank or placebo components. Peak purity should be confirmed using a PDA detector by comparing the spectrum at the peak apex, upslope, and downslope positions. The peak purity index should be ≥0.999, indicating a homogeneous peak without co-eluting impurities.
The linearity of the method is evaluated by analyzing standard solutions at a minimum of five concentration levels across the specified range. For this compound, the validated linear range is typically 10-50 μg/mL or 10-60 μg/mL [4] [2]. The peak areas are plotted against the corresponding concentrations, and the data is subjected to linear regression analysis. The method demonstrates acceptable linearity if the correlation coefficient (r²) is ≥0.999 and the y-intercept is not significantly different from zero.
Table 2: Method Validation Parameters for this compound RP-HPLC Analysis
| Validation Parameter | Requirements | Results | Reference |
|---|---|---|---|
| Linearity Range | 10-50/60 μg/mL | 10-60 μg/mL | [4] [2] |
| Correlation Coefficient (r²) | ≥0.999 | 0.9996 | [4] |
| Precision (%RSD) | ≤2% | Intra-day: 0.70-0.94% Inter-day: 0.55-0.95% | [5] [4] | | Accuracy (% Recovery) | 98-102% | 99.39-101% | [4] [3] | | LOD | - | 2.75 μg/mL | [4] | | LOQ | - | 8.855 μg/mL | [4] | | Robustness (%RSD) | ≤2% | <2% for deliberate variations | [4] [2] |
The precision of the method is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. For repeatability, six replicate injections of a standard solution at 100% of the test concentration are analyzed on the same day under the same conditions. For intermediate precision, the same procedure is performed on different days, by different analysts, or using different instruments. The %RSD of peak areas should be ≤2.0% for both intra-day and inter-day precision [5].
Accuracy is determined by standard addition method or recovery studies from placebo formulations spiked with known amounts of this compound at three concentration levels (50%, 100%, and 150% of the target concentration). For each level, a minimum of three determinations should be performed. The mean recovery at each level should be within 98-102% with %RSD ≤2.0% [4] [3].
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are determined based on the standard deviation of the response and the slope of the calibration curve. The LOD is calculated as 3.3σ/S and LOQ as 10σ/S, where σ is the standard deviation of the y-intercept and S is the slope of the calibration curve. For this compound, reported LOD and LOQ values are 2.75 μg/mL and 8.855 μg/mL, respectively [4].
Robustness is evaluated by deliberately introducing small variations in the method parameters, such as mobile phase composition (±2%), flow rate (±0.1 mL/min), column temperature (±2°C), and pH of the aqueous phase (±0.1 units). The method is considered robust if the %RSD of peak areas and retention times remain ≤2.0% under all varied conditions, and the system suitability parameters are maintained within specified limits [2].
Solution stability is assessed by analyzing the same standard solution at intervals over 24-48 hours when stored at room temperature and refrigerated conditions. The solutions are considered stable if the percentage difference in peak area compared to the initial time point is within ±2.0%.
The validated RP-HPLC method has been successfully applied to the quantification of this compound in commercial tablet formulations. Typical assay procedures involve analyzing appropriately prepared sample solutions against a freshly prepared standard solution of known concentration. The This compound content is calculated using the formula:
% Assay = (A_T / A_S) × (C_S / C_T) × (Dilution Factor) × 100
Where A_T is the peak area of the test solution, A_S is the peak area of the standard solution, C_S is the concentration of the standard solution, and C_T is the theoretical concentration of the test solution. The method has demonstrated excellent performance with reported assay values of 99.39% to 101% for commercial formulations, well within the acceptable limits of 90-110% of the labeled claim [4] [3].
A comprehensive control strategy is implemented to ensure the method remains in a state of control throughout its lifecycle. This includes predefined system suitability tests, control of critical reagents (mobile phase composition, buffer pH), and periodic method performance monitoring. The method operable design region (MODR) defined during method development provides flexibility within which method parameters can be adjusted without the need for revalidation, following the principles of ICH Q14 on Analytical Procedure Development.
For continual improvement, the method performance should be regularly reviewed through trend analysis of system suitability data, assay results, and any out-of-specification or out-of-trend results. This data-driven approach facilitates method lifecycle management and allows for continuous refinement of the method based on accumulated data and emerging technologies.
The application of Analytical Quality by Design principles to the development and validation of an RP-HPLC method for this compound represents a modern, scientific approach to analytical method development. The systematic methodology described in these application notes and protocols provides a robust framework for developing a reliable, reproducible, and transferable analytical method that consistently delivers high-quality data throughout its lifecycle. The QbD-based approach offers enhanced method understanding, built-in robustness, and regulatory flexibility through the establishment of a method operable design region.
The detailed protocols provided for method development, validation, and application ensure that researchers can successfully implement this methodology in their laboratories for the routine analysis of this compound in bulk drugs and pharmaceutical formulations. The demonstrated validation parameters confirm that the method is specific, linear, accurate, precise, and robust, meeting all regulatory requirements for pharmaceutical quality control. The application of this AQbD approach can be extended to the development of methods for other pharmaceutical compounds, promoting a systematic, knowledge-based framework in analytical sciences.
Tofisopam is an anxiolytic agent belonging to a class of 2,3-benzodiazepines. Unlike traditional 1,4-benzodiazepines, it does not cause cognitive or psychomotor impairment and has a low potential for dependence, making it a valuable therapeutic agent [1]. Quality control of active pharmaceutical ingredients (APIs) like this compound in bulk and dosage forms requires simple, rapid, and cost-effective analytical methods.
Charge-transfer (CT) complex spectrophotometry is a robust technique that meets these requirements. The method is based on the reaction of an electron-donating drug (donor) with an electron-accepting reagent (acceptor) to form a colored complex that can be quantified using UV-Vis spectroscopy. This document outlines the development and validation of two specific CT methods for this compound using chloranilic acid (ChA) and 7,7,8,8-tetracyanoquinodimethane (TCNQ) as π-acceptors. These methods have demonstrated accuracy and precision comparable to standard pharmacopeial methods and are fit for routine analysis in quality control [2] [3].
This compound acts as an n-electron donor. When it reacts with π-acceptors like ChA or TCNQ, a charge-transfer complex is formed. This complex exhibits a new, intense absorption band at a wavelength specific to the acceptor, which is different from the absorption maxima of the individual reactants. The intensity of this band is directly proportional to the concentration of this compound, allowing for its quantitative determination via Beer-Lambert's law [2].
The workflow below illustrates the key stages of the analysis, from sample preparation to quantification.
The following table summarizes the quantitative parameters and validation data for both CT methods.
Table 1: Optical Characteristics and Validation Data for this compound CT Methods [2] [3]
| Parameter | Chloranilic Acid (ChA) Method | TCNQ Method |
|---|---|---|
| λ_max (nm) | 520 | 824 / 844 |
| Beer's Law Range (µg/mL) | 25 - 125 | 30 - 150 |
| Limit of Detection (LOD) (µg/mL) | 8.0 | 10.0 |
| Calibration Slope | 0.0025 | 0.0115 |
| Calibration Intercept | 0.011 | -0.237 |
| Accuracy (Comparison with JP) | Comparable | Comparable |
| Precision | Good | Good |
The relationship between the different analytical methods and their performance is summarized below.
The developed methods successfully utilize the principle of charge-transfer complex formation for the quantitative analysis of this compound. The key to success lies in the optimization of reaction conditions, including the concentration of acceptor reagents, reaction time, temperature, and solvent selection, to ensure complete and stable complex formation.
The charge-transfer complex-based spectrophotometric methods using chloranilic acid and TCNQ are straightforward, precise, and accurate for determining this compound in its bulk and pharmaceutical tablet dosage forms. The procedures are easy to perform, economically viable, and can be reliably adopted for routine quality control analysis in pharmaceutical industries and testing laboratories.
Tofisopam (1-(3,4-dimethoxyphenyl)-4-methyl-5-ethyl-7,8-dimethoxy-5H-2,3-benzodiazepine) is an anxiolytic agent with a unique chiral structure that presents significant analytical challenges. The molecule contains one chiral center at the C-5 position, and its seven-member diazepine ring exists in two stable boat conformations, resulting in four distinct stereochemical species: R-(+)-, R-(-)-, S-(+)-, and S-(-)-tofisopam. These species are properly designated as enantiomers and conformers, with the signs in parentheses indicating their optical rotation properties. [1]
The pharmacological significance of this compound stereoisomers drives the need for effective chiral separation methods. Research has demonstrated that each stereoisomer possesses distinct biological activities and different binding behaviors to human serum albumin. This differential pharmacological activity creates a compelling rationale for developing robust analytical methods to control the enantiomeric quality of single-enantiomer drug formulations, particularly as R-Tofisopam undergoes development as a single enantiomeric agent. The ability to detect low levels of the unwanted S-enantiomer (as low as 0.1%) becomes crucial for ensuring drug safety and efficacy. [2] [1]
Indirect Separation Method: This approach involves derivatization with chiral reagents to form covalent diastereomers. The chiral analyte containing reactive functional groups (amino, hydroxyl, carboxylic acid, etc.) reacts with an enantiopure chiral derivatizing agent (CDA) to form stable diastereomeric complexes that can be separated using conventional achiral chromatography. The primary advantage of this method is the flexibility to use standard reversed-phase columns and mobile phase systems. However, the method requires specific functional groups for derivatization, high enantiopurity of the CDA, and assurance that no racemization occurs during the derivatization process. The use of indirect methods has been declining in favor of more straightforward direct approaches. [3]
Direct Separation Method: This approach relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral selector, without forming covalent bonds. The chiral recognition exploits minute energy differences between the reversibly formed complexes. Two principal implementations exist: [3]
Polysaccharide-based chiral stationary phases represent the most widely employed systems for chiral separations due to their broad recognition capabilities and high loading capacity. These phases are commercially available with different polymeric backbones (amylose or cellulose) and various derivatized functional groups that provide distinct selectivity patterns. The structural differences between amylose (helical structure) and cellulose (tight, layered structure) contribute significantly to their complementary chiral recognition properties. The most common polysaccharide-based columns screened for this compound separation include: [2] [4]
Table 1: Polysaccharide-Based Chiral Stationary Phases for this compound Separation
| Polymer Base | Commercial Name | Chiral Selector | Separation Mode |
|---|---|---|---|
| Amylose | Chiralpak AD | Amylose tris(3,5-dimethylphenylcarbamate) | Polar organic, Reversed-phase |
| Amylose | Chiralpak AD-RH | Amylose tris(3,5-dimethylphenylcarbamate) | Reversed-phase |
| Amylose | Chiralpak AS | Amylose tris((S)-1-phenylethylcarbamate) | Polar organic, Normal phase |
| Cellulose | Chiralcel OD | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal phase, Polar organic |
| Cellulose | Chiralcel OJ | Cellulose tris(4-methylbenzoate) | Normal phase, Polar organic |
| Cellulose | Lux Cellulose-4 | Cellulose tris(4-chloro-3-methylphenylcarbamate) | Multiple modes |
The choice of chiral selector significantly impacts separation efficiency through multiple mechanisms. First, the polysaccharide type (amylose vs. cellulose) creates fundamentally different chiral environments. Amylose forms a helical structure that can accommodate enantiomeric pairs through inclusion complexes, while cellulose produces a tight, layered structure with different spatial constraints. Second, the nature of the chiral selector attached to the polysaccharide backbone directs analytes toward specific interaction sites. For example, in the separation of fenarimol using four different cellulose stationary phases, each with different chiral selectors, dramatically different separation patterns and retention times were observed. Third, even the position of functional groups on the selector can dramatically alter selectivity, as demonstrated by the complete resolution of myclobutanil enantiomers simply by changing the position of a methyl group on the chiral selector. [4]
The mobile phase composition serves as a powerful tool for manipulating selectivity in chiral separations. The organic modifier content can significantly impact both retention and resolution. In the case of this compound separation on Chiralpak AD, using neat methanol as the starting point and subsequently optimizing to an 85:15 (v/v) methanol/2-propanol mixture improved resolution of all four stereoisomers. The additive concentration also plays a critical role; for instance, varying the formic acid concentration in the mobile phase can not only affect separation but sometimes even reverse the elution order of enantiomers. Additionally, the use of specialized solvents like chloroform or dichloromethane (allowed only on certain specialized phases) can resolve critical pairs that otherwise co-elute. [2] [4]
Column temperature represents another key parameter for optimizing chiral separations. Temperature changes can induce drastic selectivity alterations, including complete reversal of elution order in some cases. For example, in the separation of Fmoc-N-Isoleucine, at 5°C the enantiomers were fully resolved with the D-form eluting first, while at 50°C the elution order reversed. From a thermodynamic perspective, chiral separations are governed by the relationship between the retention factor (k), enthalpy (ΔH), and entropy (ΔS). For this compound, thermodynamic studies revealed an unusual entropy and enthalpy-entropy co-driven controlled enantioseparation on Chiralcel OJ and Chiralpak AD columns, respectively. These findings highlight the importance of temperature optimization in method development. [2] [4]
Initial column screening should encompass multiple chiral stationary phases to identify the most promising system. Based on published research, the following columns have demonstrated potential for this compound separation: six polysaccharide-type (Chiralpak AD, Chiralpak AD-RH, Chiralpak AS, Chiralcel OD, Chiralcel OJ, Lux Cellulose-4), three cyclodextrin-based (Quest-BC, Quest-C2, Quest-CM), and two macrocyclic glycopeptide antibiotic-type (Chirobiotic T, Chirobiotic TAG). The screening should be performed in both polar organic mode (typically using methanol or acetonitrile with possible additives) and reversed-phase mode (using aqueous-organic mixtures) to identify the optimal separation conditions. For this compound, the polar organic mode generally provides superior results with polysaccharide columns. [2]
For complete resolution of all four this compound stereoisomers, two validated methods have been reported in the literature. The first method employs a (S,S)-β-GEM 1 chiral column with a mobile phase consisting of hexane/ethanol/triethylamine (50:50:0.2, v/v/v). This method achieves a separation factor of at least 3.9 for any adjacent peaks, enabling baseline resolution of all four species. The second optimized method uses a Chiralpak AD column (amylose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of methanol/2-propanol (85:15, v/v) at a flow rate of 0.7 mL/min and column temperature maintained at 40°C. This method successfully resolves all four isomers and can detect as low as 0.1% S-enantiomer as a chiral impurity in R-tofisopam, making it suitable for enantiomeric quality control. [2] [1]
Table 2: Optimized HPLC Conditions for this compound Chiral Separation
| Parameter | Method 1 (Polysaccharide-Based) | Method 2 (β-GEM-Based) |
|---|---|---|
| Column | Chiralpak AD (4.6 × 250 mm, 5 μm) | (S,S)-β-GEM 1 |
| Mobile Phase | Methanol/2-propanol (85:15, v/v) | Hexane/ethanol/triethylamine (50:50:0.2, v/v/v) |
| Flow Rate | 0.7 mL/min | 1.0 mL/min |
| Temperature | 40°C | 25°C |
| Detection | UV 238 nm | UV 238 nm |
| Injection Volume | 10 μL | 10-20 μL |
| Runtime | ~30 minutes | ~25 minutes |
Sample preparation must account for the conformer interconversion kinetics of this compound. Preparation should begin by dissolving the powder in the appropriate solvent (typically methanol or ethanol) to achieve a concentration of approximately 1 mg/mL. The solution should be freshly prepared and analyzed promptly to minimize interconversion between conformers during the analysis. For pharmaceutical formulations (tablets or capsules), extract the powdered sample with the same solvent, followed by centrifugation or filtration (0.45 μm membrane filter) to remove insoluble excipients before injection. The use of an autosampler with temperature control (maintained at 4-10°C) is recommended to stabilize the conformers during sequence analysis. [2] [1]
Chromatographic methods for this compound enantiomer separation must be validated according to ICH guidelines to ensure reliability, accuracy, and reproducibility. The key validation parameters and typical results obtained for validated this compound methods are summarized in the table below. [2] [5] [1]
Table 3: Method Validation Parameters and Results for this compound Chiral HPLC Methods
| Validation Parameter | Experimental Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 10-60 μg/mL | Correlation coefficient R² ≥ 0.999 |
| Regression Coefficient (R²) | 0.9996 | R² ≥ 0.999 |
| Limit of Detection (LOD) | 0.12-2.75 μg/mL | Signal-to-noise ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 0.36-8.855 μg/mL | Signal-to-noise ratio ≥ 10:1 |
| Precision (%RSD) | <0.5% (repeatability), <2% (intermediate precision) | RSD ≤ 1% for repeatability, RSD ≤ 2% for intermediate precision |
| Accuracy (% Recovery) | 98-103% | 98-102% |
| Specificity | Baseline resolution of all four stereoisomers | No interference from placebo or degradants |
| Robustness | Insignificant variation with deliberate changes | Method withstands minor parameter variations |
Standard and sample solution stability should be demonstrated over a minimum of 24 hours under storage conditions (typically 4-10°C). For this compound, special attention must be paid to potential conformer interconversion during solution storage. System suitability tests must be performed before each analytical run, evaluating parameters such as retention time reproducibility, resolution between critical pairs, tailing factor, and theoretical plates. The resolution between any two adjacent peaks of the four stereoisomers should be not less than 2.0, and the tailing factor should not exceed 1.5 for all peaks. [5] [1]
A unique challenge in this compound analysis is the kinetic interconversion of conformers that occurs in solution. Studies have demonstrated that the interconversion follows first-order kinetics with temperature-dependent rate constants. At room temperature, the interconversion half-life is sufficiently long to allow chromatographic separation, but analysts must be mindful of the potential for interconversion during sample preparation and analysis. To minimize this effect, maintain samples at controlled temperatures (15-25°C) and avoid extreme pH conditions that might accelerate interconversion. The interconversion kinetics can be studied by injecting a purified single conformer and monitoring the appearance of the other conformer over time. [1]
Insufficient Resolution: If resolution between critical pairs is inadequate, consider adjusting the organic modifier ratio (e.g., methanol/2-propanol ratio for Chiralpak AD), lowering the column temperature to enhance selectivity, or trying a different chiral stationary phase with complementary selectivity
Peak Tailing: Peak tailing in chiral separations often results from secondary interactions with residual silanols. Adding small amounts of amine modifiers (e.g., triethylamine, diethylamine) to the mobile phase can mitigate this issue. For the β-GEM column method, triethylamine is already incorporated as a modifier
Retention Time Drift: Ensure mobile phase temperature equilibrium and consistent composition. For normal-phase modes, strict control of mobile phase water content is essential as minor variations can significantly impact retention
Column Preservation: To extend column lifetime, use HPLC-grade solvents, filter samples through 0.45 μm membranes, and avoid injecting samples with incompatible solvents that might precipitate the chiral selector
The following workflow diagram illustrates the systematic approach to method development for this compound chiral separation:
The following diagram illustrates the conformer interconversion equilibrium that must be considered during this compound analysis:
The chiral separation of this compound enantiomers and conformers represents a sophisticated analytical challenge requiring careful method development and optimization. The protocols presented herein, utilizing either polysaccharide-based chiral stationary phases in polar organic mode or (S,S)-β-GEM columns in normal phase mode, provide robust solutions for complete resolution of all four stereochemical species. The validated methods enable precise quantitation of enantiomeric impurities at levels as low as 0.1%, meeting regulatory requirements for pharmaceutical quality control. Attention to conformer interconversion kinetics during sample preparation and analysis is essential for obtaining accurate and reproducible results. These application notes provide researchers with comprehensive guidance for implementing reliable chiral HPLC methods for this compound analysis in both drug substance and drug product formulations.
This compound is an atypical anxiolytic medication belonging to the 2,3-benzodiazepine class that exhibits a unique pharmacological profile distinct from traditional 1,4-benzodiazepines. Unlike conventional benzodiazepines such as diazepam or alprazolam, this compound lacks significant sedative, muscle relaxant, and anticonvulsant properties while maintaining anxiolytic effects, allowing patients to remain alert and functional during treatment [1]. Chemically known as 1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine, this compound does not bind to the GABA receptor complex like traditional benzodiazepines but rather acts as an isoenzyme-selective phosphodiesterase inhibitor with highest affinity to PDE-4A1, PDE-10A1, PDE-3, and PDE-2A3 [1]. This unique mechanism of action makes it an interesting candidate for the adjuvant treatment of psychosis with focus on negative symptoms.
The analysis of this compound in biological matrices presents significant challenges due to the need for high sensitivity to detect therapeutic concentrations, the complex nature of serum samples with protein content that can interfere with analysis, and the compound's unique chemical properties. Traditional HPLC methods often require extensive sample preparation including protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering matrix components. These additional steps increase analysis time, introduce potential sources of error, and may reduce overall recovery of the analyte. The development of column-switching HPLC methodologies addresses these challenges by automating the sample cleanup process while providing the sensitivity, precision, and accuracy required for pharmacokinetic studies and bioequivalence assessments in drug development.
Column-switching HPLC represents an advanced chromatographic technique that utilizes multiple columns and automated valve switching to achieve efficient on-line sample purification and analysis in a single integrated system. This approach is particularly valuable for bioanalytical applications where analytes of interest must be quantified in complex matrices such as serum, plasma, or other biological fluids. The system typically consists of a precolumn for initial extraction and cleanup of the sample, followed by transfer of the purified analyte to an analytical column for separation and quantification. The switching between columns is controlled through a multi-position valve that directs the mobile phase flow according to a timed program, allowing interfering matrix components such as proteins to be diverted to waste while the target compounds are retained and concentrated on the precolumn before transfer to the analytical column.
The key advantages of column-switching HPLC for serum analysis include:
For this compound analysis specifically, the column-switching approach enables reliable quantification at the low nanogram per milliliter levels relevant to therapeutic drug monitoring and pharmacokinetic studies, while effectively addressing the challenges posed by the complex serum matrix.
This compound possesses distinctive chemical characteristics that influence its analytical behavior. As a 2,3-benzodiazepine derivative, it contains multiple methoxy functional groups and exists as a racemic mixture with complex stereochemistry. The molecule exhibits conformational isomerism, which can present challenges for chromatographic separation unless properly controlled [2]. From an analytical perspective, this compound demonstrates strong UV absorption at multiple wavelengths, with maximum absorbance reported at 238nm in conventional HPLC systems [3] and 205nm in some specialized applications [4]. The compound's relatively low aqueous solubility necessitates the use of organic modifiers in the mobile phase to achieve adequate chromatographic performance and peak shape. Understanding these physicochemical properties is essential for developing robust analytical methods that can accurately quantify this compound in pharmaceutical formulations and biological samples.
Table 1: Chromatographic Conditions for Column-Switching HPLC Analysis of this compound
| Parameter | Specification |
|---|---|
| Sample Injection Volume | 100 μL [5] [6] |
| Precolumn | Capcell Pak MF Ph-1 [5] [6] |
| Analytical Column | C18 reversed-phase (150 × 4.6 mm, 5μm) |
| Extraction Mobile Phase | 13% acetonitrile in 50mM phosphate buffer (pH 7.0) with 5mM sodium octanesulfonate [5] [6] |
| Analytical Mobile Phase | 43% acetonitrile in 0.1% phosphoric acid with 5mM sodium octanesulfonate [5] [6] |
| Flow Rate | 1.0 mL/min (adjustable for semi-micro systems) |
| Detection Wavelength | 238 nm [3] |
| Column Temperature | Ambient or controlled at 25-40°C |
| Total Run Time | 24 minutes [5] [6] |
The column-switching protocol follows a precisely timed sequence to ensure optimal sample cleanup and analyte transfer:
0.0-3.0 minutes (Load Position): The sample is injected onto the precolumn using mobile phase A. Proteins and other non-retained matrix components are eluted to waste while this compound is retained on the precolumn [5] [6].
3.0-5.0 minutes (Transfer Position): The switching valve changes position, directing the flow of mobile phase A through the precolumn in the reverse direction to transfer the enriched this compound to the analytical column [5] [6].
5.0-22.0 minutes (Separation Position): The valve returns to original position, and the analytical mobile phase B elutes this compound from the analytical column for separation and detection. The precolumn is re-equilibrated with mobile phase A for the next injection [5] [6].
22.0-24.0 minutes (Re-equilibration): The system re-equilibrates with initial conditions before the next injection, completing the 24-minute total analysis cycle [5] [6].
Figure 1: Workflow of the column-switching HPLC analysis for this compound in human serum showing the timed sequence of operations throughout the 24-minute analysis cycle.
The column-switching HPLC method for this compound analysis in human serum has been comprehensively validated according to international guidelines for bioanalytical method validation. The method demonstrates excellent performance characteristics suitable for pharmacokinetic studies and bioequivalence assessments. The key validation parameters are summarized in the table below:
Table 2: Validation Parameters for Column-Switching HPLC Method for this compound in Human Serum
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 10-500 ng/mL [5] | R² ≥ 0.990 |
| Limit of Detection (LOD) | 2 ng/mL [5] | S/N ≥ 3:1 |
| Limit of Quantification (LOQ) | 10 ng/mL [5] | CV < 20%, accuracy 80-120% |
| Precision (Intra-day CV) | ≤ 4.2% [5] | CV ≤ 15% |
| Precision (Inter-day CV) | < 4.2% [5] | CV ≤ 15% |
| Accuracy | 98-103% [3] | 85-115% of nominal value |
| Recovery | > 69.8% [7] | Consistent and reproducible |
| Specificity | No interference from serum matrix [5] | No interference at retention time |
System suitability tests should be performed before each analytical run to ensure method reliability. Critical parameters include retention time consistency (RSD < 2%), peak area precision (RSD < 5%), tailing factor (< 2.0), and theoretical plate count (> 2000). The method has demonstrated excellent robustness against minor variations in mobile phase composition (±2% organic modifier), flow rate (±0.1 mL/min), and temperature (±5°C), with %RSD values for these parameters consistently below 2% [3]. The ruggedness of the method has been confirmed through different analysts, instruments, and days while maintaining precision values within acceptable limits.
The column-switching HPLC method has been successfully applied to bioequivalence testing of two commercial this compound tablet formulations [5] [6]. In these studies, human volunteers received single doses of reference and test formulations according to a crossover design, with serial blood samples collected over appropriate time intervals. Serum samples were analyzed using the described methodology, and pharmacokinetic parameters including C~max~, T~max~, AUC~0-t~, AUC~0-∞~, and elimination half-life were calculated. The demonstrated sensitivity (LOD 2 ng/mL) and precision (CV ≤ 4.2%) of the method allowed for reliable quantification of this compound concentrations throughout the elimination phase, providing sufficient data to establish bioequivalence between formulations [5] [6]. This application highlights the utility of the method for regulatory submissions and pharmaceutical development.
While the column-switching method focuses on total this compound quantification, recent advances in chiral separation have enabled the resolution of this compound enantiomers using specialized stationary phases. Research has demonstrated that the four stereoisomers of this compound can be separated using polysaccharide-type chiral stationary phases, particularly Chiralpak AD with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector [2]. The optimal mobile phase for this application consists of 85/15 (v/v) methanol/2-propanol at a flow rate of 0.7 mL/min and column temperature of 40°C [2]. This chiral method can detect as low as 0.1% S-enantiomer as a chiral impurity in R-tofisopam, which is particularly important as the single enantiomeric form undergoes development as a new therapeutic agent [2].
Additionally, impurity profiling of this compound has been achieved using reversed-phase HPLC with a C18 stationary phase and a mobile phase consisting of a 46:31:23 mixture of 0.01M aqueous 1-heptanesulfonic acid-sodium, acetonitrile, and methanol [8]. This method has proven suitable for determining the conformational isomer ratio of this compound in various solvents and for evaluating challenge tests as part of comprehensive pharmaceutical quality control.
Figure 2: Method selection workflow for this compound analysis showing different HPLC approaches based on application requirements in pharmaceutical research and development.
For the analysis of this compound in pharmaceutical formulations rather than biological matrices, a simpler reversed-phase HPLC method has been developed and validated according to ICH guidelines [3]. This method employs a conventional C18 column with a mobile phase consisting of 0.1% orthophosphoric acid in water and methanol in the ratio 10:90% v/v, with detection at 238nm [3]. The method demonstrates linearity in the range of 10-60 μg/mL with a regression coefficient of 0.9996, and has been successfully applied to the analysis of this compound in bulk and commercial dosage forms with an assay value of 101% and accuracy between 98-103% [3]. The limit of detection and quantitation were found to be 2.75 μg/mL and 8.855 μg/mL, respectively, making this method suitable for quality control of pharmaceutical formulations.
A highly sensitive gas chromatography with nitrogen-phosphorous detection (GC-NPD) method has been developed for this compound analysis in human plasma, offering an alternative to HPLC methodologies [7]. This method employs liquid-liquid extraction for sample preparation and uses girizopam as an internal standard. The assay demonstrates linearity in the 5-500 ng/mL range, covering therapeutically relevant plasma concentrations, with inter- and intra-day precision values below the 15% limit established for bioanalytical methods [7]. The mean recovery for this compound was 69.8%, and the method has been successfully applied in a single-dose pharmacokinetic study showing rapid absorption and distribution, relatively short biological half-life, and considerable inter-individual variation in plasma concentration levels of the parent compound [7].
Poor Recovery from Precolumn: Check the pH and ion-pair reagent concentration in the extraction mobile phase. Ensure the precolumn is not overloaded with matrix components and replace if necessary.
Peak Tailing: Verify mobile phase pH and the concentration of ion-pair reagent. Consider adding small amounts of organic modifier to the extraction mobile phase or using a different lot of analytical column.
Retention Time Drift: Maintain consistent mobile phase preparation and column temperature. Ensure adequate equilibration of the precolumn between injections.
Reduced Sensitivity: Check for partial clogging of precolumn or enrichment column. Confirm detector lamp performance and mobile phase purity.
Carryover Between Injections: Implement adequate wash steps in the injection sequence and ensure proper flushing of the sample loop. Check for adsorption in the flow path.
For method transfer to different instrumentation or for analysis of different sample matrices, several parameters can be optimized:
Organic Modifier Concentration: Adjust acetonitrile percentage in both extraction and analytical mobile phases to optimize retention and resolution.
Ion-Pair Reagent Concentration: Vary sodium octanesulfonate concentration between 1-10 mM to optimize retention and peak shape.
pH Optimization: Test phosphate buffer pH in the range of 6.5-7.5 for optimal extraction efficiency.
Transfer Time: Adjust the valve switching time to ensure complete transfer of analyte from precolumn to analytical column while minimizing transfer of interfering compounds.
Temperature Optimization: Evaluate column temperatures between 25-40°C to improve resolution and analysis time.
The column-switching semi-micro HPLC method described in these application notes provides a robust, sensitive, and efficient approach for the determination of this compound in human serum. The method enables direct injection of serum samples without extensive pretreatment while achieving the sensitivity required for pharmacokinetic studies and bioequivalence assessments. With a detection limit of 2 ng/mL, precision (CV ≤ 4.2%), and total analysis time of 24 minutes, this methodology offers significant advantages over conventional HPLC approaches that typically require offline sample preparation steps. The application of this method to bioequivalence testing of commercial this compound formulations demonstrates its utility in pharmaceutical development and regulatory submissions. For researchers requiring enantiomeric separation or impurity profiling, complementary chiral and reversed-phase HPLC methods are available to address these specific analytical needs.
This compound (1-(3,4-dimethoxyphenyl)-4-methyl-5-ethyl-7,8-dimethoxy-5H-2,3-benzodiazepine) represents a unique benzodiazepine derivative with a distinctive pharmacological profile compared to traditional 1,4-benzodiazepines. Unlike classical benzodiazepines such as diazepam or alprazolam, this compound exhibits minimal sedative properties while maintaining anxiolytic efficacy, making it particularly valuable for treating anxiety and stress-related disorders while allowing patients to remain alert and functional. [1] This atypical benzodiazepine does not bind to GABA receptors in the brain and does not displace labeled benzodiazepines from their binding sites, suggesting a different mechanism of action that may involve modulation of the benzodiazepine-GABA chloride channel ionophore complex. [2]
The analysis of this compound presents several technical challenges that require specialized methodological approaches. This compound molecules in solution exist in two conformations that can be separated by liquid chromatography, with the ratio of conformers being a function of time, temperature, and solvent. However, in the gas phase, only one conformer is present, resulting in a single gas chromatographic peak. [2] This molecular behavior, coupled with the need for sensitive detection in biological matrices, necessitates carefully developed sample preparation and analysis protocols. The following application notes provide detailed methodologies for the extraction, detection, and quantification of this compound across various matrices, addressing the compound's unique chemical properties and diverse research applications.
To support diverse research needs from pharmaceutical formulation analysis to pharmacokinetic studies, multiple analytical techniques have been developed for this compound quantification. The selection of an appropriate method depends on factors including required sensitivity, available instrumentation, matrix complexity, and throughput requirements. The following section summarizes two established methodologies and presents a comparative analysis to guide method selection.
Table 1: HPLC-MS Method Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| Column | Newcrom R1, 3.2 × 100 mm, 5 µm, 100 Å, dual ended |
| Mobile Phase | Gradient MeCN – 20-80%, 10 min |
| Buffer | Formic acid – 2% |
| Flow Rate | 0.2 mL/min |
| Detection | ESI-SIM: [M+H]⁺ at m/z 383 |
| LOD | 0.1 ppb (instrument-specific) |
| Application | Pharmaceutical formulation analysis |
Table 2: GC-NPD Method Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| Column | Not specified in results |
| Detection | Nitrogen-Phosphorous Detection (NPD) |
| Linear Range | 5-500 ng/mL |
| Internal Standard | Girizopam |
| Sample Matrix | Human plasma |
| Extraction Method | Liquid-liquid extraction |
| Mean Recovery | 69.8% |
| Application | Pharmacokinetic studies |
Table 3: Method Selection Guide Based on Application Requirements
| Application Need | Recommended Method | Key Advantages |
|---|---|---|
| Ultra-trace detection | HPLC-MS | Superior sensitivity (0.1 ppb LOD) |
| Pharmacokinetic studies | GC-NPD | Validated for biological matrices, appropriate linear range for therapeutic levels |
| High-throughput analysis | HPLC-MS | Faster analysis time (10 min gradient) |
| Limited MS availability | GC-NPD | Accessibility of NPD detection |
| Formulation analysis | HPLC-MS | Direct analysis without extensive sample cleanup |
| Metabolic stability | HPLC-MS | Structural identification capabilities |
The HPLC-MS method provides exceptional sensitivity with a detection limit of 0.1 ppb, making it suitable for detecting trace levels of this compound and potential metabolites. [1] This method employs electrospray ionization in selected ion monitoring (SIM) mode, targeting the protonated molecule [M+H]⁺ at m/z 383. The gradient elution with acetonitrile and water containing formic acid as a modifier enables efficient separation on a Newcrom R1 column, with a total analysis time of 10 minutes. This method is particularly valuable for pharmaceutical formulation analysis and applications requiring the highest sensitivity.
For bioanalytical applications focusing on pharmacokinetic profiling, the GC-NPD method offers a robust, validated approach specifically designed for human plasma matrices. [3] [2] This method demonstrates excellent linearity across therapeutically relevant concentrations (5-500 ng/mL) and incorporates girizopam as an internal standard to compensate for extraction variability and instrument fluctuations. The nitrogen-phosphorous detection provides selective response for this compound, reducing interference from matrix components and enhancing method reliability for biological sample analysis.
The liquid-liquid extraction protocol optimized for this compound from human plasma represents a critical sample preparation step for accurate bioanalytical quantification. This method has been systematically validated according to Good Laboratory Practice (GLP) requirements for pharmacokinetic studies, ensuring reliability and reproducibility. [2]
Sample Aliquoting: Pipette 1 mL of human plasma into a clean glass extraction tube.
Internal Standard Addition: Add 50 μL of girizopam working solution to each plasma sample.
Basification: Adjust pH to approximately 9.0 using 500 μL of carbonate-bicarbonate buffer (0.5 M, pH 9.0) to ensure optimal extraction efficiency for this compound.
Extraction Solvent Addition: Add 5 mL of organic extraction solvent (ethyl acetate:n-hexane:dichloromethane in optimized ratios) to each sample tube.
Mixing and Centrifugation: Vortex mix for 2 minutes followed by centrifugation at 3000 × g for 10 minutes to achieve complete phase separation.
Organic Phase Transfer: Carefully transfer the upper organic layer to a clean evaporation tube using pasteur pipettes.
Solvent Evaporation: Evaporate the organic extract to dryness under a gentle nitrogen stream at 40°C.
Reconstitution: Reconstitute the dry residue in 100 μL of methanol by vortex mixing for 30 seconds.
Sample Transfer: Transfer the reconstituted sample to autosampler vials for GC-NPD analysis.
This extraction method demonstrates a mean recovery of 69.8% for this compound across the validated concentration range, with inter- and intra-day precision values well below the 15% limit established for bioanalytical methods. [3] [2] The protocol effectively minimizes matrix effects while maintaining the stability of this compound throughout the extraction process.
For pharmaceutical formulation analysis using HPLC-MS, sample preparation is significantly simplified due to the less complex matrix compared to biological samples.
Tablet Homogenization: Crush and homogenize 5 tablets representing the average weight of the batch.
Weighing: Accurately weigh powder equivalent to approximately 10 mg of this compound into a volumetric flask.
Initial Extraction: Add 20 mL of methanol to the powder and sonicate for 15 minutes with occasional shaking.
Dilution: Make up to volume with methanol and mix thoroughly.
Filtration: Pass the solution through a 0.45 μm PTFE syringe filter.
Dilution for Analysis: Further dilute the filtered solution with mobile phase (water:acetonitrile with formic acid) to achieve a final concentration within the analytical range.
Centrifugation: Centrifuge at 12,000 × g for 5 minutes prior to HPLC-MS injection to remove any particulate matter.
This streamlined preparation approach leverages the selectivity of MS detection to minimize interference from pharmaceutical excipients, with the formic acid in the mobile phase enhancing ionization efficiency for improved sensitivity. [1]
The analytical procedures for this compound analysis involve systematic workflows that ensure reproducible results across different laboratories and sample types. The following diagrams illustrate the key procedural pathways for both major analytical techniques.
This compound presents a unique analytical challenge due to its conformational behavior in solution. NMR studies have confirmed that this compound molecules exist in two distinct conformations when dissolved, with the ratio between these conformers being dependent on time, temperature, and solvent composition. [2] This property has practical implications for method development:
Achieving optimal sensitivity and selectivity requires careful consideration of several methodological factors:
The analytical methodologies described in this application note support various stages of pharmaceutical development and clinical research involving this compound:
Successful implementation of this compound analysis requires attention to potential methodological challenges:
Method validation for this compound assays should include assessment of linearity, precision, accuracy, selectivity, sensitivity, and stability under various storage and processing conditions. The GC-NPD method referenced has demonstrated inter- and intra-day precision values well below the 15% limit established for bioanalytical methods, with a linear range of 5-500 ng/mL covering therapeutically relevant concentrations. [3]
The analytical methodologies presented in this application note provide comprehensive tools for the quantification of this compound across various matrices and applications. The HPLC-MS method offers exceptional sensitivity for formulation analysis and trace-level detection, while the GC-NPD approach delivers robust, validated performance for bioanalytical applications. The detailed extraction protocols and workflow diagrams enable researchers to implement these methods efficiently, supporting ongoing research and development activities involving this unique anxiolytic agent. As this compound continues to gain attention for its favorable safety profile and non-sedating characteristics, these analytical methods will facilitate further investigation into its pharmacokinetics, metabolism, and therapeutic applications.
A stability-indicating method is an analytical procedure capable of accurately and reliably measuring the active pharmaceutical ingredient (in this case, Tofisopam) without interference from degradation products, process impurities, excipients, or other potential components [1]. Developing such methods is a regulatory requirement per ICH guidelines to demonstrate the specificity of the assay and to support the shelf-life and storage conditions of a drug substance or product. For this compound—an anxiolytic drug used to treat anxiety disorders—these methods are crucial for ensuring its quality, safety, and efficacy in both pure and pharmaceutical dosage forms. The core principle involves intentionally degrading the drug under various stress conditions and then using a validated analytical method to demonstrate that it can successfully separate the parent drug from its degradation products [1] [2].
Various techniques have been developed and validated for the determination of this compound and its degradation products. The table below summarizes key parameters from recent studies.
| Method | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Key Findings / Application |
|---|---|---|---|---|
| RP-HPLC [1] | 10 - 60 | 2.75 | 8.855 | Robust, precise, accurate; suitable for bulk & pharmaceutical dosage forms. |
| Spectrofluorometry [2] | 0.2 - 1.6 | - | - | Determines this compound via its degradation product (Emission: 383 nm). |
| TLC-Densitometry [2] | 2 - 20 (µg/band) | - | - | Stability-indicating; separates degradation products. |
| Derivative Spectrophotometry (1D) [2] | 2 - 20 | - | - | Measures amplitude at 298 nm and 332 nm. |
| Second Derivative Spectrophotometry (2D) [2] | 2 - 20 | - | - | Measures amplitude at 312 nm and 344 nm. |
| First Derivative of Ratio Spectra (1DD) [2] | 2 - 20 | - | - | Measures peak amplitude at 336 nm. |
| Difference Spectrophotometry [2] | 2 - 20 | - | - | Measures ΔA at 366 nm. |
LOD: Limit of Detection; LOQ: Limit of Quantitation
Here are the detailed methodologies for the key experiments cited in the summary tables.
This is a commonly used, validated method for the analysis of this compound in bulk and pharmaceutical formulations.
This method determines this compound by quantifying its degradation product.
The following diagrams, generated using Graphviz's DOT language, illustrate the core experimental workflows and the degradation pathway for this compound.
This diagram outlines the overall workflow for conducting a stability-indicating study on this compound.
This diagram illustrates the logical pathway of this compound degradation under various stress conditions, leading to the formation of different products.
The data demonstrates that several robust stability-indicating methods are available for this compound. The RP-HPLC method is particularly advantageous for its precision, accuracy, and ability to be fully validated as per ICH guidelines, making it suitable for routine quality control in pharmaceutical analysis [1]. The other spectroscopic and TLC methods offer simpler, cost-effective alternatives that are also stability-indicating and can be used for specific purposes, such as rapid screening or when HPLC instrumentation is not available [2].
A key finding from the forced degradation studies is that this compound is susceptible to degradation, particularly under acidic stress conditions. The degradation product formed under acidic stress has been separated and identified via IR and mass spectral analysis, confirming that the methods are truly stability-indicating as they can distinguish the intact drug from its breakdown products [2]. The successful application of these methods to commercial tablet formulations (e.g., Nodeprine) further confirms their practical utility in real-world scenarios [2].
Tofisopam (marketed as Emandaxin and Grandaxin) is a 2,3-benzodiazepine derivative with a distinct psychopharmacological profile compared to classical 1,4-benzodiazepines. Unlike traditional benzodiazepines that act on GABA receptors, this compound exhibits anxiolytic properties without sedative, muscle relaxant, or significant cognitive impairment effects. The drug is approved in several European countries and Japan, but not in North America, though its D-enantiomer (dexthis compound) is currently in Phase II trials in the U.S. for irritable bowel syndrome [1] [2]. The complex metabolic profile of this compound, particularly its enantioselective metabolism, necessitates sophisticated analytical approaches for comprehensive metabolite identification [3].
The molecular structure of this compound (C₂₂H₂₆N₂O₄) features four methoxy groups at positions 3 and 4 on the phenyl ring and 7 and 8 on the benzodiazepine ring, with additional ethyl and methyl substituents [1]. This structure presents significant analytical challenges for metabolite separation due to the similar physicochemical properties of potential demethylated metabolites. Understanding this compound's metabolic fate is crucial for drug development and clinical application, particularly given its enantioselective metabolism and potential for drug-drug interactions through cytochrome P450 enzyme inhibition, especially CYP3A4 [2] [4].
The major metabolic transformation of this compound occurs through demethylation of its methoxy groups [5]. Research has identified significant enantioselective differences in the metabolism of R- and S-tofisopam, resulting in distinct metabolite profiles for each enantiomer [3]. These differences are not only enzymatically distinct but also result in varying relative abundances of metabolites in both plasma and urine.
Table 1: Primary Metabolites of this compound
| Metabolite | Metabolic Transformation | Primary Enzyme | Enantiomer Preference |
|---|---|---|---|
| M1 | Demethylation at 7-position benzodiazepine ring | CYP3A4 | S-enantiomer |
| M3 | Demethylation at 4-position phenyl ring | CYP2C9 | R-enantiomer |
| M5 | Didemethylated (4 and 7 positions) | Multiple CYP enzymes | Both enantiomers |
Enantioselective metabolism significantly influences this compound's pharmacological profile. Clinical studies demonstrate that subjects administered 200 mg twice daily of R-tofisopam exhibited dramatically different metabolite ratios compared to those receiving S-tofisopam [3]. Specifically, the M1/M3 plasma ratio was 1:29 for R-tofisopam versus 8:1 for S-tofisopam. Similarly, urine samples showed ratios of 1:123 for R-tofisopam and 6:1 for S-tofisopam. These findings highlight the critical importance of stereoselective analysis in understanding the drug's metabolism and pharmacological effects.
The metabolic pathway of this compound involves sequential demethylations, with primary metabolites undergoing further transformation to form didemethylated compounds [3] [5]. The identification of these metabolites in both in vitro systems (human liver microsomes, recombinant CYP enzymes) and in vivo samples (human plasma and urine) confirms the relevance of the characterized metabolic pathways. The enzyme specificity for each metabolic step significantly influences the drug's pharmacokinetics and potential interactions with co-administered medications.
Table 2: Metabolic Profiles of this compound Enantiomers in Clinical Studies
| Parameter | R-Tofisopam | S-Tofisopam |
|---|---|---|
| Dosage Regimen | 200 mg twice daily | 150 mg three times daily |
| Primary Metabolite | M3 | M1 |
| Primary CYP Enzyme | CYP2C9 | CYP3A4 |
| Plasma M1:M3 Ratio | 1:29 | 8:1 |
| Urine M1:M3 Ratio | 1:123 | 6:1 |
Proper sample preparation is critical for reliable this compound metabolite identification and quantification. For in vitro studies, incubations should contain 500 ng/mL (approximately 1.3 µM) of individual this compound enantiomers in human liver microsomes or with recombinant cytochrome P450 enzymes [3]. The use of isotopically labeled internal standards such as d6-tofisopam significantly improves quantification accuracy by accounting for procedural variations and matrix effects [6].
For biological samples (plasma, urine), protein precipitation with acetonitrile or methanol (typically in a 2:1 or 3:1 solvent-to-sample ratio) effectively removes interfering proteins while maintaining metabolite stability. Following precipitation, samples should be centrifuged at high speed (≥14,000 × g) for 10 minutes, with the supernatant transferred to clean containers for analysis. For enhanced sensitivity, particularly for low-abundance metabolites, solid-phase extraction (SPE) using mixed-mode cation exchange cartridges can provide cleaner extracts and better analyte recovery.
Chromatographic resolution of this compound and its metabolites presents significant challenges due to the similar polarity of the monodemethylated metabolites (M1-M4) [6]. Conventional reversed-phase chromatography yields poor separation, necessitating alternative approaches:
Normal-phase chromatography provides superior separation of this compound metabolites compared to reversed-phase methods [6]. The use of silica or polar-modified stationary phases with non-aqueous mobile phases enables resolution of structurally similar metabolites.
Column heating to 70°C significantly improves peak shape by reducing conformational heterogeneity of the diazepine ring, which otherwise causes peak broadening and shoulders [6].
Mobile phase optimization should employ mixtures of hexane or heptane with ethanol or isopropanol containing small percentages (0.1-0.5%) of acid or base modifiers to control ionization and improve separation.
The analytical method should be validated for specificity, linearity, accuracy, precision, and stability according to regulatory guidelines before application to experimental samples.
Mass spectrometric detection of this compound metabolites employs both triple quadrupole (QqQ) and high-resolution instruments (QTOF, Orbitrap) depending on the analysis objectives [7]. For targeted quantification, multiple reaction monitoring (MRM) on QqQ instruments provides superior sensitivity and specificity, while high-resolution full scan and data-dependent MS/MS on QTOF or Orbitrap platforms enable untargeted metabolite identification.
Electrospray ionization (ESI) in positive ion mode typically provides optimal sensitivity for this compound and its metabolites [7]. Key instrumental parameters include:
Data acquisition strategies should include both data-dependent acquisition (DDA) for comprehensive metabolite identification and targeted MS/MS for specific metabolite quantification. For complex biological samples, ion mobility separation coupled with LC-MS provides an additional dimension of separation, simplifying spectral interpretation [7].
Figure 1: Experimental workflow for in vitro metabolite profiling of this compound
In vitro metabolite profiling enables prediction of human metabolism and identification of enzymes responsible for metabolite formation [3]. The following protocol details the incubation conditions for characterizing this compound metabolism:
Preparation of incubation mixture:
Pre-incubation:
Reaction initiation and incubation:
Sample processing:
For enzyme mapping, include chemical inhibitors or antibodies specific to individual CYP enzymes (e.g., sulfaphenazole for CYP2C9, ketoconazole for CYP3A4) to confirm enzyme contributions to metabolite formation [3].
Clinical sample analysis provides verification of in vitro predictions and quantitative assessment of metabolite profiles in humans [3]. The protocol for clinical sample analysis includes:
Sample collection:
Sample preparation:
Quality control:
Comprehensive metabolite identification requires a systematic computational framework that integrates multiple data dimensions [7]. The workflow should include:
For confident metabolite identification, the following hierarchical approach is recommended:
Ion annotation should account for common biotransformations including demethylation, oxidation, reduction, and conjugation reactions. For this compound, demethylated metabolites typically show a mass decrease of 14 Da (CH₂) per demethylation event, while retaining the core benzodiazepine structure [5].
Quantitative analysis of this compound and its metabolites employs selected reaction monitoring (SRM) or high-resolution extracted ion chromatograms (XIC) [7]. For SRM-based quantification, the following transitions are recommended:
Table 3: Mass Transitions for this compound and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 383.2 | 194.1 | 30 |
| M1 | 369.2 | 194.1 | 30 |
| M3 | 369.2 | 180.1 | 30 |
| M5 | 355.2 | 180.1 | 30 |
| d6-Tofisopam (IS) | 389.2 | 200.1 | 30 |
Calibration curves should be prepared in the appropriate biological matrix and cover the expected concentration range (typically 0.5-500 ng/mL). The use of weighted least-squares regression (1/x or 1/x²) generally provides the best fit for bioanalytical assays. Quality control samples at low, medium, and high concentrations should be included throughout the analytical batch, with at least two-thirds meeting acceptance criteria (typically ±15% of nominal concentration, ±20% at LLOQ).
The metabolite identification protocols for this compound have direct applications throughout the drug development pipeline. In early discovery, these methods facilitate screening of analogs with improved metabolic stability and reduced complex metabolite formation. During preclinical development, comprehensive metabolite profiling identifies potential species differences in metabolism that could impact human translation [3] [5].
In clinical development, understanding enantioselective metabolism informs optimal dosing strategies and explains potential variability in drug exposure [3]. The documented CYP enzyme specificity for this compound metabolism (CYP2C9 for R-enantiomer, CYP3A4 for S-enantiomer) provides critical information for predicting drug-drug interactions and personalizing therapy based on pharmacogenomic considerations. Furthermore, metabolite identification ensures adequate safety coverage of circulating metabolites during clinical trials, addressing regulatory requirements for metabolite safety testing.
The analytical methodologies described herein directly support clinical applications of this compound. The documented differences in adverse effect profiles between this compound and classical benzodiazepines—particularly the reduced sedation, cognitive impairment, and dependence liability—may relate to its distinct metabolic fate [8]. Therapeutic drug monitoring using these methods could optimize dosing in special populations, including those with hepatic impairment or genetic polymorphisms in CYP2C9 or CYP3A4.
From a regulatory perspective, comprehensive metabolite characterization addresses ICH MIST (Metabolites in Safety Testing) guidelines requiring assessment of metabolite exposure in humans and animals [3]. The protocols enable comparative metabolite profiling across species, ensuring adequate safety coverage of human metabolites in toxicology species. Additionally, the documented CYP inhibition potential of this compound, particularly against CYP3A4, informs contraindications and warning labels to mitigate risks from drug-drug interactions [2] [4].
The application notes and protocols presented herein provide a comprehensive framework for identifying and quantifying this compound metabolites using LC-MS. The enantioselective metabolism of this compound, with distinct CYP enzyme specificity for each enantiomer, necessitates sophisticated analytical approaches that account for stereochemistry. The normal-phase LC-MS/MS method with column heating at 70°C successfully resolves the challenging separation of monodemethylated metabolites that share similar physicochemical properties.
Implementation of these protocols enables complete characterization of this compound's metabolic fate from early discovery through clinical development. The systematic approach to metabolite identification—incorporating in vitro studies, clinical verification, and computational data analysis—ensures comprehensive assessment of metabolic pathways. These methodologies not only support the development of this compound but also provide a template for metabolite identification of other complex molecules with stereoselective metabolism.
The table below outlines the key elements of a single-dose, open-label study to investigate tofisopam pharmacokinetics in healthy volunteers, synthesizing information from the search results.
| Study Element | Proposed Protocol Details |
|---|---|
| Objective | To characterize the single-dose pharmacokinetics (PK) of this compound in healthy adult volunteers. |
| Study Design | Open-label, single-dose study. |
| Subjects | • Number: 12 healthy volunteers [1] • Population: Healthy males (or gender-balanced) adults. | | Dosage & Administration | • Dose: 100 mg (clinical anxiolytic dose) [2] • Route: Oral administration. | | Blood Sampling | • Schedule: Pre-dose (0 h), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours post-dose [3] [2] [1]. • Rationale: Covers absorption (T~max~ 1-2 h) and elimination (half-life ~6-8 h) phases. |
A robust, validated method is required to measure this compound concentrations in plasma. The table summarizes a high-performance Gas Chromatography method with Nitrogen-Phosphorous Detection (GC-NPD) adapted from the literature [1].
| Protocol Aspect | Detailed Methodology |
|---|---|
| Instrumentation | Gas Chromatography system with a Nitrogen-Phosphorous Detector (GC-NPD). |
| Sample Preparation | Liquid-Liquid Extraction:
Understanding metabolism is crucial for predicting drug interactions. The search results indicate that this compound is metabolized in the liver, primarily via O-demethylation by cytochrome P450 (CYP) enzymes [3] [2].
The proposed in vitro experiments to characterize these pathways are:
Please be aware of the following limitations in the available information:
A primary challenge with this compound is its poor solubility in aqueous solutions. Here are the key physical properties and recommended practices for preparing stock solutions [1] [2]:
| Property | Specification / Recommendation |
|---|---|
| Physical Form | White solid [2] |
| Solubility in Water | Insoluble [2] |
| Recommended Solvent | DMSO [2] |
| Solubility in DMSO | Approximately 14 mg/mL [2] |
| Standard Stock Concentration | A 10 mM solution can be prepared in DMSO for research applications [3]. |
This compound's unique mechanism of action involves the selective inhibition of several phosphodiesterase (PDE) enzymes. The table below summarizes its inhibitory profile (IC50 values), which is often a key point of investigation in assays [1] [3]:
| Phosphodiesterase (PDE) Isoenzyme | IC50 Value (μM) |
|---|---|
| PDE4A1 | 0.42 |
| PDE10A1 | 0.92 |
| PDE3A | 1.98 |
| PDE2A3 | 2.11 |
The following diagram illustrates the core biochemical relationship between this compound and its primary molecular targets, the PDE enzymes, which is fundamental to designing relevant experiments.
Based on the available data, here are answers to potential technical questions.
Q1: What is the best way to prepare a stable stock solution of this compound?
Q2: My cell-based assays show unexpected toxicity or low activity. What could be wrong?
Q3: How does this compound differ from classical benzodiazepines like diazepam?
Q4: Are the enantiomers of this compound equally active?
When designing experiments with this compound, a systematic approach is necessary to ensure reliable results, from stock preparation to data interpretation.
Tofisopam is susceptible to degradation under specific stress conditions. Understanding these is the first step in ensuring experimental integrity.
The table below summarizes five stability-indicating methods for determining this compound in the presence of its degradation product. These methods were successfully applied to the analysis of commercial tablets [1].
| Method | Technique Principle | Key Measurement Parameters | Linear Range | Mean Recovery (%) |
|---|---|---|---|---|
| A | First (¹D) & Second (²D) Derivative Spectrophotometry | ¹D: 298 nm & 332 nm; ²D: 312 nm & 344 nm | 2-20 μg/mL | 99.45 - 100.28 |
| B | First Derivative of the Ratio Spectra (¹DD) | Peak amplitude at 336 nm | 2-20 μg/mL | 100.03 ± 0.523 |
| C | Difference Spectrophotometry | ΔA at 366 nm | 2-20 μg/mL | 100.20 ± 0.642 |
| D | TLC-Densitometry | Silica gel F₂₅₄; Mobile phase: Ethyl acetate-Methanol-10% NH₄OH (8.5:1.0:0.5); Scanning at 315 nm | 2-20 μg/band | 98.98 ± 0.721 |
| E | Spectrofluorometry | Detection of degradation product (λEx: 295 nm; λEm: 383 nm) | 0.2-1.6 μg/mL | 100.25 ± 0.282 |
Proper storage is critical for maintaining this compound stability over time.
This diagram outlines a logical workflow for ensuring this compound stability in your experiments, based on the information presented.
Q1: What is the most sensitive technique to detect low-level degradation of this compound? Based on the linear range, Method E (Spectrofluorometry) is the most sensitive, capable of quantifying the degradation product in the range of 0.2-1.6 μg/mL [1].
Q2: Can I use a simple spectrophotometric method to check this compound stability? Yes, Method C (Difference Spectrophotometry), which measures the difference in absorbance at 366 nm, is a straightforward and reliable method with a mean recovery of 100.20% [1].
Q3: How should I handle this compound if my laboratory does not have a -80°C freezer? For short-term use (up to one month), storing stock solutions at -20°C is a viable alternative, though long-term stability is reduced [4]. The pure powder is stable for years at -20°C [4].
The table below summarizes the core metabolic and interaction profile of this compound based on current literature:
| Aspect | Details |
|---|---|
| Primary Metabolic Route | Hepatic metabolism [1] |
| Key Metabolizing Enzyme | Evidence suggests CYP2C8 plays a role; CYP3A4 is also indicated [2] [1] |
| Half-Life | 6 to 8 hours [1] |
| Noted Drug Interactions | Gemfibrozil is a known inhibitor of CYP2C8 [2] |
Here are specific troubleshooting strategies and experimental protocols to minimize metabolite interference:
This compound is metabolized in the liver [1]. While a specific metabolic pathway is not fully detailed in the available literature, CYP2C8 is strongly implicated based on its role in metabolizing a wide range of drugs and its interaction profile [2]. CYP3A4 is also predicted to be a substrate [1]. Inhibition or induction of these enzymes can alter this compound's metabolic clearance and cause assay interference.
To confirm and study CYP2C8's role in this compound metabolism [2]:
The table below lists known CYP2C8 inhibitors that could alter this compound metabolite levels in assays [2]:
| Inhibitor | Type of Inhibition | Clinical Interaction Implication |
|---|---|---|
| Gemfibrozil | Mechanism-based inactivation | Strong increase in exposure to CYP2C8 substrates. |
| Montelukast | Reversible | Potential for increased substrate levels. |
| Clopidogrel | Mechanism-based inactivation | Can significantly inhibit CYP2C8 activity. |
| Trimethoprim | Reversible | May cause moderate interaction. |
CYP2C8 gene can lead to variable enzyme activity among individuals, affecting metabolic rates [2]. Genotyping may be necessary for interpreting subject data.The diagram below outlines a core experimental strategy for identifying the enzymes involved in this compound metabolism and troubleshooting interference:
The core challenge in separating tofisopam stereoisomers lies in resolving its two enantiomers (R and S), each of which exists in two distinct conformations ("major" and "minor"), resulting in four conformational species [1]. The following methods have been successfully developed and validated.
| Chiral Stationary Phase (CSP) | Mobile Phase | Mode | Key Application / Outcome |
|---|---|---|---|
| Chiralpak AD [2] | Methanol / 2-Propanol (85/15, v/v) | Polar Organic | Separation of all four isomers; detection of 0.1% S-enantiomer impurity in R-tofisopam. |
| (S,S)-β-GEM 1 [1] | Hexane / Ethanol / Triethylamine (50:50:0.2, v/v/v) | Normal Phase | Complete separation of all four conformational species (R+, R-, S+, S-). |
| Chiralcel OJ [2] | Information Missing | Polar Organic | Thermodynamic study of separation. |
For the robust Chiralpak AD method, an orthogonal experimental design was used to optimize three key parameters [2]. The validated conditions are highly suitable for enantiomeric quality control.
| Parameter | Optimized Condition | Impact on Separation |
|---|---|---|
| Organic Modifier | 15% 2-Propanol in Methanol | Critical for improving resolution between all peaks [2]. |
| Column Temperature | 40 °C | Affects kinetics and thermodynamics of separation; controlled enantioseparation observed [2]. |
| Flow Rate | 0.7 mL/min | Optimized for efficiency and resolution balance [2]. |
Common column performance issues and their solutions are outlined below.
| Problem | Potential Cause | Corrective Action |
|---|---|---|
| High Pressure | Blocked inlet frit from sample or mobile phase solids [3]. | Use in-line filters; replace guard cartridge; reverse column flow to dislodge debris [3]. |
| Loss of Efficiency/Peak Shape | Strongly adsorbed sample components on column head [3]. | Flush with strong solvents: for immobilized columns (IA, IB, etc.), use THF or DMF per manual; for coated columns, flush with 2-propanol [3]. |
| Failed Separation on New Column | New column lacks "memory effect" from past conditioning [3]. | Condition new column with mobile phase containing additive used in established method [3]. |
The following diagram summarizes a logical workflow for developing and troubleshooting a chiral separation method for this compound, based on the literature.
Q: What is the main challenge in conducting protein binding assays for Tofisopam? The primary challenge is its stereoselective and conformation-dependent binding to human serum albumin (HSA). This compound is a racemic drug, and its (S)-enantiomer exists in two slowly interconverting conformations in solution, each with a different binding affinity for HSA. This complexity means a standard assay may not accurately reflect the binding behavior of individual enantiomers or conformers [1].
Q: How does this compound's mechanism of action differ from classical benzodiazepines? Unlike classical 1,4-benzodiazepines, this compound does not bind to the benzodiazepine site of the GABA-A receptor. Therefore, assays or experimental designs based on this mechanism are not applicable to this compound [2].
Q: Why is it important to use enantioresolution methods in this compound binding studies? Because the enantiomers of a chiral drug can exhibit different pharmacodynamic, pharmacokinetic, and toxicological properties. Enantioseparation allows researchers to study the binding affinity, metabolic behavior, and potential drug-drug interactions for each enantiomer individually, providing a more accurate and clinically relevant understanding [3].
The table below summarizes the core challenge and recommended methodological approaches for studying this compound's protein binding.
| Challenge | Description & Impact | Recommended Technical Approaches |
|---|
| Stereoselective & Conformation-Dependent Binding | The (R)- and (S)-enantiomers of this compound, and even different conformers of the (S)-enantiomer, bind to Human Serum Albumin (HSA) with different association constants [1]. This leads to inaccurate results if not properly accounted for. | - High-Performance Affinity Liquid Chromatography (HPALC) using an HSA-based chiral stationary phase [3].
The following diagram outlines a general workflow for studying the protein binding of a chiral drug like this compound, integrating the recommended techniques.
Here are detailed methodologies for the key techniques mentioned in the workflow.
This method uses HSA immobilized on a stationary phase to study drug-protein interactions [3].
This technique uses HSA as a chiral selector added to the background electrolyte to study binding in a free solution [3].
Drug adsorption to container surfaces is a common issue that can lead to significant compound loss. The table below summarizes general strategies to minimize this problem.
| Strategy | Description | Key Considerations |
|---|---|---|
| Container Material Selection [1] | Prefer glass or low-adsorption polymers (e.g., polypropylene coated with PTFE or specific non-adsorptive surfaces) over standard plastics. | Glass shows lower adsorption for many drugs, but may still require treatment. Silanization of glass can deactivate binding sites [1]. |
| Surface Modification [1] | Use a one-step aqueous phase procedure to modify polymer surfaces (e.g., with polytetrafluoroethylene, PTFE) to create a barrier. | A broad-range method to reduce adsorption of hydrophobic/hydrophilic drugs, proteins, and DNA [1]. |
| Solution Additives [1] | Add organic solvents (e.g., Acetonitrile) or cyclodextrins to the solution. Acetonitrile can also be added to samples post-collection. | Increases drug solubility and competes for binding sites. Adding ≥25% acetonitrile to samples after collection can mitigate mass loss [1]. |
| Protein/Serum Addition [1] | Use a stabilizing agent like Fetal Bovine Serum (FBS) in culture media. | Serum proteins can saturate binding sites on containers and stabilize the drug in solution [1]. |
To directly address this compound adsorption, you can design a validation experiment. The following workflow and protocol provide a starting point for this investigation.
You can adapt this general protocol to test different strategies from the table above.
Solution Preparation:
Container Selection and Setup:
Incubation and Sampling:
Quantitative Analysis:
% Adsorption Loss = [(Initial Concentration - Measured Concentration) / Initial Concentration] * 100.Q1: Why might this compound be particularly prone to adsorption? While the search results do not provide specific sorption data for this compound, its molecular structure offers clues. This compound has a molecular weight of 382.45 g/mol and contains aromatic rings and methoxy groups [3]. Such hydrophobic regions can drive non-specific binding to plastic surfaces, which are also hydrophobic in nature [1].
Q2: We must use plastic containers for high-throughput screening. What is the most robust approach? A combination strategy is often most effective. Pre-treating polypropylene plates with a solution containing a blocking agent like BSA (e.g., 1% for 1 hour) can saturate binding sites. Subsequently, preparing your this compound working solutions in a buffer that contains a mild organic solvent or an additive like cyclodextrin can further stabilize the compound and minimize loss to the treated surface [1].
Q3: How can I be sure my analytical method isn't affected by container adsorption? To prevent inaccuracies, prepare calibration standards and quality control samples in glass vials instead of plastic [1]. If using an autosampler with plastic vials, ensure the method includes a strong wash solvent (e.g., acetonitrile) to carry over any adsorbed compound from previous injections.
The table below summarizes key variable parameters and acceptance criteria for robustness and ruggedness testing, based on validated RP-HPLC methods.
| Parameter Category | Specific Variable | Typical Conditions / Variations | Acceptance Criteria |
|---|---|---|---|
| Chromatographic Conditions | Mobile Phase Composition | ± 2-3% absolute change in organic ratio (e.g., 90:10 → 88:12) [1] | %RSD of peak area/retention time < 2% [1] |
| Mobile Phase pH | ± 0.1 or 0.2 units [2] | Consistent peak shape, no significant retention time shift | |
| Flow Rate | ± 0.1 mL/min [2] | %RSD of peak area/retention time < 2% | |
| Column Temperature | ± 2-5°C [2] | %RSD of peak area/retention time < 2% | |
| Wavelength Detection | ± 1-2 nm (e.g., from 238 nm) [1] | %RSD of peak area < 2% | |
| Ruggedness (Operational/Environmental) | Different Analyst | Analysis performed by multiple scientists [1] | %RSD between analysts < 2% [1] |
| Different Instruments | Analysis performed on different HPLC systems [1] | %RSD between instruments < 2% | |
| Different Days | Analysis performed on different days [1] | %RSD between days < 2% | |
| Different Columns | Same type of column from different batches or brands | Consistent selectivity and resolution |
A systematic approach to robustness testing involves deliberately altering method parameters and evaluating their impact on system suitability.
Begin by documenting the standard HPLC conditions for Tofisopam. An example of a validated method is [1]:
Identify and deliberately vary the parameters listed in the table above. A Design of Experiments (DoE) approach is recommended for efficiently studying multiple factors and their interactions simultaneously [2]. For example, a full factorial design can be used to test combinations of mobile phase composition, flow rate, and temperature.
For each variation, calculate and compare the following system suitability parameters against the predefined acceptance criteria [1]:
The workflow below summarizes the logical sequence of a robustness and ruggedness study.
Q1: What is the core difference between robustness and ruggedness in an HPLC method?
Q2: My this compound peak is showing tailing during robustness testing when I change the mobile phase pH. What could be the cause?
Q3: The retention time of this compound is shifting significantly with minor changes in organic solvent percentage. How can I improve method robustness?
Q4: How do I handle an out-of-specification (OOS) result during routine analysis that might be linked to method robustness?
The core understanding is that this compound is susceptible to acidic degradation, and several stability-indicating methods have been developed to quantify the intact drug even in the presence of its degradation products [1].
The table below summarizes five key analytical techniques for determining this compound:
| Method | Principle | Key Measurement Parameters | Linear Range | Mean Recovery (%) |
|---|---|---|---|---|
| A: Derivative Spectrophotometry [1] | First (¹D) and second (²D) derivative spectrophotometry | ¹D: 298 nm & 332 nm; ²D: 312 nm & 344 nm | 2-20 μg/mL | 99.45 - 100.28 |
| B: Derivative Ratio Spectrophotometry [1] | First derivative of the ratio spectra (¹DD) | Peak amplitude at 336 nm | 2-20 μg/mL | 100.03 |
| C: Difference Spectrophotometry [1] | Difference in absorbance (ΔA) | ΔA at 366 nm | 2-20 μg/mL | 100.20 |
| D: TLC-Densitometry [1] | Thin-layer chromatography with densitometry | Silica gel F₂₅₄ plates; mobile phase: Ethyl acetate-Methanol-10% NH₄OH (8.5:1.0:0.5); scanning at 315 nm | 2-20 μg/band | 98.98 |
| E: Spectrofluorometry [1] | Measurement of a fluorescent degradation product | Excitation at 295 nm, Emission at 383 nm | 0.2-1.6 μg/mL | 100.25 |
These methods (A, B, C, and D) are described as "stability-indicating," meaning they can specifically determine the concentration of intact this compound even when its degradation products are present [1]. The degradation product used in Method E was generated under acidic stress conditions and identified via IR and mass spectral analysis [1].
While direct studies on this compound's photosensitivity are limited, research on other light-sensitive drugs suggests several advanced formulation strategies that can be explored [2]. The following workflow outlines a general approach to developing and analyzing a photostable formulation for a drug like this compound.
The core strategies involve using supramolecular systems like cyclodextrins and niosomes, which can encapsulate the drug, shielding it from light and potentially improving its pharmacokinetic profile [2].
Q1: Why is it important to use stability-indicating methods for this compound analysis? Stability-indicating methods are crucial because they allow for the accurate quantification of the intact drug (this compound) without interference from its degradation products. This ensures the reliability of your data in stability studies, formulation development, and quality control [1].
Q2: What is the most sensitive analytical method for this compound? Based on the linear range, Method E (Spectrofluorometry), which detects a degradation product, has the lowest quantitative range (0.2-1.6 μg/mL), making it the most sensitive of the listed techniques [1].
Q3: Are there any known drug interactions related to this compound's stability? this compound has been shown to act as an inhibitor of the liver enzyme CYP3A4 [3]. While this is a metabolic interaction rather than a stability-related one, it is a critical consideration for co-administered drugs that are metabolized by this pathway (e.g., alprazolam, midazolam), as it can lead to dangerously increased plasma levels of those drugs [3].
| CYP450 Enzyme | Inhibition Potency | Key Evidence & Quantitative Data | Clinical Relevance & Study Details |
|---|---|---|---|
| CYP3A4 | Moderate Inhibitor [1] | In vitro IC₅₀ = 0.8 μM (human recombinant CYP3A4) [2] [1] [3] | Clinical Impact: Increases systemic exposure of CYP3A4 substrates. Shown to increase AUC and Cmax of midazolam; slightly increased AUC of alprazolam [4] [1] [3]. Site of Interaction: Inhibition occurs at both hepatic and intestinal CYP3A4, which is significant for orally co-administered drugs [1] [3]. |
| PDE Enzymes | Isoenzyme-Selective Inhibitor [5] | Highest affinity for PDE4A1 (0.42 μM), followed by PDE10A1 (0.92 μM), PDE3 (1.98 μM), and PDE2A3 (2.11 μM) [5]. | This is part of its primary mechanism of action, which is distinct from GABA-mediated classical benzodiazepines, and is not a CYP-based drug interaction [5] [6]. |
For researchers designing their own experiments, here are the methodologies from the cited studies.
This protocol is used to determine the IC₅₀ value of this compound.
This protocol verifies the in vivo relevance of in vitro findings.
Does this compound inhibit CYP2C8 or other major CYP enzymes? Based on the available search results, there is no direct evidence that this compound is a significant inhibitor of CYP2C8, CYP2C9, CYP2C19, or CYP2D6. Its most clearly documented and clinically relevant inhibitory effect is on CYP3A4 [2] [4] [1]. Its metabolism involves CYP3A4, but the specific enzymes involved in the formation of its monodemethylated metabolites (M1-M4) were not detailed in the available excerpts [7].
What is the recommended clinical management for this compound's CYP3A4 inhibition? this compound is a moderate inhibitor of CYP3A4 [1]. When co-administered with drugs that are narrow-therapeutic-index CYP3A4 substrates (e.g., tacrolimus, some statins, certain antiarrhythmics), increased monitoring of the substrate drug's plasma levels, efficacy, and adverse effects is warranted. The interaction with tacrolimus suggests a potentially significant effect that may require dosage adjustment [1] [3].
We are having trouble with chromatographic separation of this compound metabolites. Any tips? Yes. One study specifically noted that the similar polarity of the monodemethylated metabolites (M1-M4) led to poor resolution on standard reverse-phase chromatography. They successfully resolved this by:
The diagram below outlines the logical workflow for establishing a comprehensive CYP inhibition profile for a drug like this compound.
This table consolidates key data from a randomized controlled trial and pharmacological studies to compare Tofisopam and Diazepam.
| Feature | This compound | Diazepam |
|---|---|---|
| Drug Class | 2,3-benzodiazepine (proposed homophtalazine) [1] | Classic 1,4-benzodiazepine [1] |
| Primary Mechanism of Action | Does not bind to GABA-A benzodiazepine site [2] [3]. Selective inhibitor of PDE4A1, PDE10A1, PDE-3, and PDE-2A3 [2] [3] | Potentiation of GABAergic inhibition via the GABA-A receptor [1] [4] |
| Anxiolytic Efficacy (vs. Placebo) | Significantly superior to placebo [1] | Significantly superior to placebo [1] |
| Comparative Efficacy | No significant difference vs. Diazepam [1] | No significant difference vs. This compound [1] |
| Sedative / Cognitive Effects | No sedation; no impairment of cognitive abilities; mild stimulatory effect reported [1] [2] | Causes sedation and impairs psychomotor/cognitive performance [1] [2] |
| Common Adverse Effects | Lower frequency [1] | Higher frequency [1] |
| Withdrawal Symptoms | Similar to placebo; occurred less frequently than with Diazepam [1] | More frequent withdrawal symptoms [1] |
| Dependency Potential | Not reported to cause dependence to the same extent as other benzodiazepines; recommended for max 12 weeks [5] | Well-known potential for dependence and abuse [1] |
The fundamental difference between these two anxiolytics lies in their molecular mechanisms, which explains their divergent clinical profiles.
Diazepam: Enhancing GABAergic Inhibition Diazepam, a classic 1,4-benzodiazepine, exerts its effects by binding to a specific site on the GABA-A receptor [1] [4]. This binding enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx into the neuron and reduced neuronal excitability. This action is responsible for its anxiolytic, sedative, muscle-relaxant, and anticonvulsant properties. The following diagram illustrates this pathway:
This compound: Modulating Intracellular Signaling In contrast, this compound is a 2,3-benzodiazepine that does not bind to the GABA-A receptor's benzodiazepine site [2] [3]. Its primary mechanism involves the isoenzyme-selective inhibition of phosphodiesterases (PDEs), particularly PDE4A1 [2] [3]. By inhibiting PDE4, this compound prevents the breakdown of the key second messenger cyclic adenosine monophosphate (cAMP). The resulting elevation in intracellular cAMP levels activates protein kinases, triggering a cascade of phosphorylation events that ultimately lead to anxiolytic effects without significant sedation [2] [4]. This pathway is shown below:
The primary clinical data in the comparison table comes from a specific study with the following methodology [1]:
The distinct profiles of this compound and Diazepam highlight several important considerations:
The table below summarizes the findings from a 2024 double-blind, randomized, crossover, placebo-controlled pilot study involving 66 outpatients with generalized anxiety disorder [1] [2].
| Aspect | Tofisopam (50 mg three times a day) | Diazepam (5 mg three times a day) | Placebo |
|---|---|---|---|
| Anxiolytic Efficacy | Significant improvement on Hamilton Anxiety Rating Scale [1] | Significant improvement on Hamilton Anxiety Rating Scale [1] | Less improvement than active drugs [1] |
| Comparative Efficacy | No significant difference from Diazepam [1] | No significant difference from this compound [1] | - |
| Adverse Effects | Less frequent [1] | More frequent [1] | - |
| Withdrawal Symptoms | Less frequent, resembled those of placebo [1] | More frequent [1] | - |
| Cognitive Impairment | Did not impair cognitive abilities [1] | Not specified in study, but cognitive impairment is a known effect of classical benzodiazepines [3] | - |
This compound's unique properties stem from a mechanism that differs fundamentally from classical benzodiazepines like Diazepam.
The following diagram illustrates the key mechanistic differences and the experimental workflow used to assess cognitive effects:
For researchers, here is a detailed breakdown of the methodologies from the key studies cited.
Available evidence suggests that this compound is an effective anxiolytic with a significant clinical advantage: it does not cause the cognitive impairment typically associated with classical benzodiazepines. Its unique PDE-based mechanism and supportive preclinical data position it as a promising alternative for patients who require anxiety treatment without cognitive side effects.
The table below summarizes the key differences in withdrawal symptoms and related characteristics based on available clinical and neurobiological data.
| Feature | Classic 1,4-Benzodiazepines (e.g., Diazepam) | Tofisopam (a 2,3-Benzodiazepine) |
|---|---|---|
| Withdrawal Symptom Frequency | Frequent, can be severe [1] [2] | Less frequent than diazepam [3] |
| Withdrawal Symptom Severity | Range from rebound anxiety to life-threatening seizures [1] [4] | Resembles placebo; not significantly different from placebo [3] |
| Cognitive Impairment | Commonly occurs during use and withdrawal [1] [5] | Does not impair cognitive abilities [3] |
| Risk of Physical Dependence | High risk with prolonged use [5] | Preclinical data suggest low/no physical dependence risk; marketed as non-habit forming [6] |
| Primary Mechanism of Action | Potentiation of GABA-A receptors [1] [5] | Does not directly affect central benzodiazepine receptors; specific binding in basal ganglia [3] |
The comparative profile is supported by specific clinical studies and neurobiological findings.
The fundamental difference in withdrawal profiles stems from distinct mechanisms of action at the neurological level.
The diagram above illustrates the core mechanistic differences. Classic benzodiazepines achieve their effect by enhancing the inhibitory GABAergic system throughout the brain, leading to widespread CNS depression. When the drug is withdrawn, this system rebounds, causing a hyperexcitable state and severe withdrawal symptoms [1] [7].
In contrast, This compound does not directly bind to or potentiate central benzodiazepine receptors [3]. Its anxiolytic action is linked to its specific binding in the striato-pallido-nigral system (basal ganglia), a brain region involved in motor control, motivation, and emotion [3]. This selective action avoids the widespread neural adaptation caused by classic benzodiazepines, which is the primary reason for its superior withdrawal profile.
For researchers and drug development professionals, the evidence indicates that this compound represents a pharmacologically distinct agent. Its classification as a homophtalazine rather than a classic benzodiazepine is supported by its unique neurobiology and clinical profile [3]. The key takeaways are:
| Aspect | Details |
|---|---|
| Drug Name | Dexthis compound (the R-enantiomer of racemic this compound) [1] |
| Drug Class | 2,3-benzodiazepine; Autonomic modulator [1] |
| Mechanism of Action | Binds to 2,3-benzodiazepine receptors in subcortical and hypothalamic brain regions. Modulates stimulated autonomic activity, reducing stress-induced colonic motility and visceral hypersensitivity [1]. |
| Investigated Indication | Diarrhea-predominant (IBS-D) and Alternating (IBS-A) Irritable Bowel Syndrome [2] |
| Highest Trial Phase | Phase IIb (completed) [1] [2] |
| Key Efficacy Finding | Provided significantly more months of adequate relief of overall IBS symptoms compared to placebo (1.7 vs. 1.3 months; P=0.033) [1] [2]. |
| Key Tolerability Finding | Similar rates and types of adverse events to placebo. Notable: worsening abdominal pain was more frequent with dexthis compound (12% vs. 4% placebo), while headache was more frequent with placebo (12% vs. 5%) [1] [2]. |
For a detailed understanding, here is a summary of the key Phase IIb clinical trial design that generated the primary efficacy data [2].
| Trial Element | Description |
|---|---|
| Trial Design | Randomized, double-blind, placebo-controlled study [2]. |
| Participants | 140 adult men and women with diarrhea-predominant or alternating IBS (IBS-D or IBS-A). 73% were women, and 78% had IBS-D [2] [3]. |
| Intervention | Dexthis compound: 200 mg, twice daily. Control: Placebo, twice daily [2]. |
| Treatment Duration | 12 weeks [2]. |
| Primary Endpoint | The number of months patients reported "adequate overall relief" of their IBS symptoms. A monthly responder was defined as a patient reporting adequate relief in 2 or more of the 4 weekly assessments in that month [1] [2]. |
| Key Secondary Endpoints | Stool frequency (number per day) and stool consistency (using a standardized scale) [2] [3]. |
| Data Collection | Patient-reported outcomes collected weekly [2]. |
The following diagram illustrates dexthis compound's unique mechanism and position in the R&D landscape.
Dexthis compound represents a novel, non-serotonergic mechanism for IBS, distinct from most other therapies in development at the time which targeted serotonin, opioid, or chloride channels [1] [4].
The table below summarizes the key characteristics, efficacy, and safety data for Tofisopam and Hydroxyzine based on available clinical evidence.
| Feature | This compound | Hydroxyzine |
|---|---|---|
| Drug Class | 2,3-benzodiazepine (proposed homophtalazine) [1] | First-generation antihistamine [2] |
| Mechanism of Action | Does not bind to GABA-A benzodiazepine site [3]. Isoenzyme-selective phosphodiesterase (PDE) inhibitor (highest affinity for PDE4A1) [3]. | Histamine H1 receptor antagonist [2]. |
| Approval Status | Approved in several European countries and Japan; not approved in the US [1] [3]. | Approved in many countries, including the US. |
| Efficacy in GAD (vs. Placebo) | Significant improvement on HARS vs. placebo (p<0.001) [1]. | Significant improvement on HAM-A vs. placebo over 4 weeks [4] and 3 months (p=0.019) [5]. |
| Comparative Efficacy | Similar efficacy to diazepam, with no significant differences found [1]. | Similar efficacy to bromazepam (a benzodiazepine) after 3 months [5]. |
| Common Adverse Effects | Fewer adverse effects and withdrawal symptoms compared to diazepam [1]. | Sleepiness/drowsiness, dry mouth [4] [5]. |
| Sedative / Cognitive Effects | No sedative effect, does not impair cognitive abilities [1]. | Causes transient sleepiness, particularly in the first week [4]. |
| Dependence Potential | Withdrawal symptoms resembled those of placebo [1]. | No rebound anxiety or withdrawal symptoms after abrupt discontinuation [4]. |
| Key Advantages | Anxiolytic efficacy without typical benzodiazepine side effects (sedation, cognitive impairment) [1] [3]. | Effective anxiolytic with no significant potential for dependence or misuse [2]. |
The comparative table is supported by data from several clinical trials, whose key design elements are summarized below for reference.
| Study Agent | Study Design & Duration | Patient Population | Dosage | Primary Efficacy Measure |
|---|---|---|---|---|
| This compound [1] | Randomized, double-blind, placebo- and active-controlled (diazepam). 2-week treatment + 2-week washout. | 66 outpatients with GAD (DSM criteria). | 50 mg, three times a day (150 mg/day). | Hamilton Anxiety Rating Scale (HARS). |
| Hydroxyzine [5] | Randomized, double-blind, placebo- and active-controlled (bromazepam). 12-week treatment. | 334 outpatients with GAD (DSM-IV criteria, HAM-A ≥ 20). | 50 mg per day. | Hamilton Rating Scale for Anxiety (HAM-A). |
The distinct mechanisms of action for this compound and Hydroxyzine are illustrated in the diagrams below.
This compound's proposed anxiolytic pathway involves selective inhibition of phosphodiesterase 4 (PDE4), leading to increased intracellular cAMP levels and subsequent neuronal modulation, particularly in the striato-pallido-nigral system [1] [3].
Hydroxyzine is a histamine H1 receptor antagonist. By blocking the action of histamine in the brain, it induces anxiolytic sedation, which is believed to underlie its therapeutic effect in GAD [2].
A direct, head-to-head clinical trial between this compound and Hydroxyzine is needed to conclusively determine their relative efficacy, tolerability, and ideal patient profiles.
The table below summarizes the core distinctions based on current neurobiological and clinical evidence:
| Feature | Classical 1,4-Benzodiazepines (e.g., Diazepam) | Tofisopam (2,3-Benzodiazepine) |
|---|---|---|
| Primary Molecular Target | GABAA receptor, at the α/γ subunit interface [1] | Does not bind to the central benzodiazepine site on the GABAA receptor [2] [3]. |
| Specific Binding Sites | Widespread throughout the brain [1] | Exclusively in the basal ganglia (striato-pallido-nigral system) [2] [4]. |
| Putative Mechanism of Action | Positive allosteric modulation of GABA-induced chloride currents [1] | Selective inhibition of Phosphodiesterase (PDE) isoenzymes (PDE4A1, PDE10A1, PDE3, PDE2A3) [3]. Potential interaction with AMPA receptors [5]. |
| Anxiolytic Efficacy | Effective (established standard) [2] | Effective, comparable to diazepam in pilot studies [2]. |
| Sedative & Cognitive Effects | Causes sedation and impairs psychomotor/cognitive function [2] [3] | Non-sedating; does not impair cognitive or psychomotor performance [2] [3]. |
| Withdrawal Symptoms | Common after discontinuation [2] | Infrequent and mild; similar to placebo in a pilot study [2]. |
The following section provides deeper insight into the key experiments that have helped define this compound's unique profile.
Multiple independent studies have confirmed that this compound does not bind to the classical benzodiazepine receptor site.
Research has identified the specific brain regions where 2,3-benzodiazepines like this compound exert their action.
A key breakthrough in understanding this compound's mechanism was the discovery of its interaction with phosphodiesterase enzymes.
This mechanism is distinct from classical benzodiazepines and is thought to underlie its lack of sedative effects and its potential utility in conditions like negative symptoms of psychosis [3].
The following diagram illustrates the proposed neural pathway and experimental evidence for this compound's specific binding, based on lesioning studies.
For you as a researcher, the most promising avenues for further investigation likely lie in:
Unlike classical benzodiazepines, this compound does not cause significant sedation because it works through a different biological mechanism.
| Feature | Classical 1,4-Benzodiazepines (e.g., Diazepam) | This compound (Atypical 2,3-Benzodiazepine) |
|---|---|---|
| Primary Molecular Target | GABA-A receptor [1] | Phosphodiesterase (PDE) enzymes [2] [3] [4] |
| Effect on GABA System | Enhances GABA-ergic inhibition, leading to CNS depression [1] | No direct binding to the benzodiazepine site of the GABA-A receptor [2] [3] [5] |
| Key Mechanism | Potentiation of GABA | Selective inhibition of PDE4, PDE10A1, and other isoenzymes [2] [4] |
| Resulting Sedative Profile | Pronounced sedative, hypnotic, and muscle-relaxant effects [1] | Minimal to no sedative effects [6] [2] [3] |
This PDE inhibition increases intracellular cyclic AMP (cAMP), triggering a cascade of events that ultimately produces anxiolytic effects without the central nervous system depression typical of GABA-centric drugs [4].
Clinical studies directly comparing this compound to classic benzodiazepines confirm its minimal sedative profile. The table below summarizes key findings from a 2024 randomized controlled trial [6].
| Assessment Area | This compound (50 mg 3x/day) | Diazepam (5 mg 3x/day) | Placebo |
|---|---|---|---|
| Anxiolytic Efficacy | Significant improvement (similar to Diazepam) | Significant improvement | Less improvement than active drugs |
| Sedative & Impairment Profile | No significant cognitive impairment [6] | Impaired cognitive abilities [6] | Not Reported |
| Withdrawal Symptoms | Low frequency (similar to placebo) | More frequent | Low frequency |
| Common Adverse Effects | Less frequent | More frequent | Not Reported |
Specific psychometric findings from other studies include:
The clinical evidence for this compound's non-sedative profile is gathered through standardized methodologies. Here are the experimental protocols used in key studies:
Protocol from 2024 RCT (Generalized Anxiety Disorder) [6]
Forced Swim Test (Preclinical Animal Study) [2]
The following diagram illustrates the distinct mechanisms of this compound and classical benzodiazepines, explaining their differing sedative profiles.
caption: Contrasting mechanisms of this compound and classical benzodiazepines.
For researchers and drug development professionals, the data indicates:
The following table details the specific phosphodiesterase (PDE) isoenzymes that Tofisopam inhibits, along with its affinity for each, measured as IC50 (the concentration needed for half-maximal inhibition). A lower IC50 indicates a higher affinity.
| Target | Binding/Action | Affinity (IC50) | Experimental Notes |
|---|---|---|---|
| GABA-A Receptor (BZ site) | No binding [1] [2] | Not applicable | In vitro binding assays; no potentiation of GABA-ergic transmission. |
| PDE4A1 | Inhibitor [3] [4] | 0.42 µM | Human recombinant protein; highest affinity interaction. |
| PDE10A1 | Inhibitor [3] [4] | 0.92 µM | Human recombinant protein; high affinity. |
| PDE3 | Inhibitor [3] [4] | 1.98 µM | Human recombinant protein; moderate affinity. |
| PDE2A3 | Inhibitor [3] [4] | 2.11 µM | Human recombinant protein; moderate affinity. |
| PDE-1, -5 | Weak inhibitor [4] | Not specified | Inhibition noted, but affinity too weak for IC50 determination in screen. |
| PDE-6, -8, -9, -11 | No interaction [4] | No inhibition | No significant binding or inhibition found. |
This table compares the effects of this compound and Diazepam observed in a human clinical trial, highlighting their divergent psychotropic profiles [1] [2].
| Parameter | This compound | Diazepam |
|---|---|---|
| GABA-A Receptor Binding | No binding [1] [2] | Binds effectively [1] [2] |
| EEG Changes | No changes [1] [2] | Pronounced changes [1] [2] |
| Sedative Effect | Not present [1] [2] | Pronounced sedation [1] [2] |
| Psychomotor/Memory Impairment | No impairment [1] [2] | Significant impairment [1] [2] |
| Subjective Mood Effects | Very mild stimulant effect [1] [2] | Characteristic sedative-anxiolytic effects [1] [2] |
Understanding the methods behind the data is crucial for evaluation. Here are the experimental protocols for the key studies cited.
1. Clinical Psychotropic Profile Comparison [1] [2]
2. Phosphodiesterase (PDE) Inhibition Screen [3] [4]
This compound's primary mechanism is the selective inhibition of PDE4 and, to a lesser extent, PDE2, PDE3, and PDE10. The following diagram illustrates the resulting signaling pathway and its functional outcomes.
The core mechanism involves the inhibition of PDE4, leading to increased intracellular cAMP levels. This activates Protein Kinase A (PKA) and downstream targets like CREB, a transcription factor. This pathway is linked to this compound's unique therapeutic effects: anxiolysis without sedation, mild cognitive stimulation, and potential activity against negative symptoms of psychosis [3] [5] [4].
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